p-SCN-Bn-oxo-DO3A
描述
属性
IUPAC Name |
2-[(9S)-7,10-bis(carboxymethyl)-9-[(4-isothiocyanatophenyl)methyl]-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O7S/c27-20(28)13-24-5-6-25(14-21(29)30)12-19(11-17-1-3-18(4-2-17)23-16-34)26(15-22(31)32)8-10-33-9-7-24/h1-4,19H,5-15H2,(H,27,28)(H,29,30)(H,31,32)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRELIIISCCUCHF-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370442-99-1 | |
| Record name | 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370442991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((4-ISOTHIOCYANATOPHENYL)METHYL)-1-OXA-4,7,10-TRIAZACYCLODODECANE-4,7,10-TRIACETIC ACID, (5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF985CJ2ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to p-SCN-Bn-oxo-DO3A: A Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of nuclear medicine and molecular imaging, the development of targeted radiopharmaceuticals is paramount for both diagnostic and therapeutic applications. The efficacy of these agents hinges on the stable conjugation of a radionuclide to a targeting biomolecule, a role fulfilled by bifunctional chelators (BFCs). This technical guide provides a comprehensive overview of p-SCN-Bn-oxo-DO3A, a macrocyclic BFC designed for the stable chelation of radiometals and efficient conjugation to proteins, peptides, and antibodies. This document details its chemical properties, experimental protocols for conjugation and radiolabeling, and presents quantitative data to inform its application in research and drug development.
Introduction to this compound
This compound is a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. Its structure is rationally designed to offer two key functionalities:
-
A DO3A Core: The 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane core provides a high-affinity binding pocket for a variety of radiometals, particularly trivalent ions such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). The "oxo" modification in the linker can influence the pharmacokinetic properties of the resulting conjugate.
-
A p-Isothiocyanatobenzyl (p-SCN-Bn) Group: This functional group serves as a reactive handle for covalent attachment to biomolecules. The isothiocyanate (-NCS) group reacts efficiently with primary amines (e.g., the ε-amine of lysine (B10760008) residues) on proteins and peptides to form a stable thiourea (B124793) bond.
This dual nature makes this compound a critical tool for creating radioimmunoconjugates for applications such as Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[1][2]
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid | [2] |
| Molecular Formula | C₂₂H₃₀N₄O₇S (as free base) | [2] |
| Molecular Weight | 494.56 g/mol (as free base) | [2] |
| CAS Number | 1370442-99-1 | [2] |
| Purity | Typically ≥95% (by HPLC) | [2] |
| Appearance | White to off-white solid |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound. The following sections provide step-by-step protocols for antibody conjugation and subsequent radiolabeling.
Protocol for Antibody Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody (mAb), such as rituximab, via its lysine residues.[2]
Materials:
-
Monoclonal antibody (e.g., Rituximab)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.0 (metal-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-50 or PD-10)
-
Elution Buffer: 0.1 M Ammonium Acetate, pH 5.5 (metal-free)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Conjugation Buffer (pH 9.0) to a final concentration of 5-10 mg/mL. This step is crucial to deprotonate the primary amines on lysine residues, making them available for reaction.
-
Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound stock solution to the antibody solution. A typical molar ratio is 10-20 moles of chelator per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.
-
Purification: Purify the resulting immunoconjugate from excess, unconjugated chelator using a size-exclusion chromatography column pre-equilibrated with the Elution Buffer.
-
Characterization: Collect the protein-containing fractions and determine the protein concentration. The number of chelators conjugated per antibody (chelator-to-antibody ratio) can be determined by methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a tracer radionuclide and measuring the specific activity.[2] A typical conjugation results in an average of 4-5 chelators per antibody molecule.[2]
-
Storage: Store the purified immunoconjugate at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.
Figure 1: Experimental workflow for the conjugation of this compound to an antibody.
Protocol for Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol is a representative method for labeling a DO3A-conjugated antibody with ¹⁷⁷Lu for therapeutic applications.
Materials:
-
This compound-conjugated antibody
-
¹⁷⁷LuCl₃ solution (no-carrier-added)
-
Reaction Buffer: 0.25 M Ammonium Acetate, pH 5.0-5.5 (metal-free)
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Sterile, pyrogen-free reaction vial
Procedure:
-
Reaction Setup: In a sterile reaction vial, add the DO3A-conjugated antibody to the Reaction Buffer.
-
Radionuclide Addition: Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of antibody should be calculated to ensure a high specific activity while achieving high radiochemical purity.
-
Incubation: Incubate the reaction mixture at 80-95°C for 15-30 minutes.[3] The optimal temperature and time may need to be determined empirically for each specific conjugate.
-
Quenching: After incubation, cool the vial to room temperature. Add a small volume of the Quenching Solution (DTPA) to complex any unchelated ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. A high-quality preparation should have an RCP of >95%.
-
Final Formulation: If necessary, the final product can be passed through a sterile filter (0.22 µm) into a sterile vial for in vivo use.
Protocol for Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol is a representative method for labeling a DO3A-conjugated antibody with ⁶⁸Ga for PET imaging.
Materials:
-
This compound-conjugated antibody
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 3.5-4.5 (metal-free)
-
Sterile, pyrogen-free reaction vial
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in dilute HCl.
-
Reaction Setup: In a sterile reaction vial, add the Reaction Buffer. Add the DO3A-conjugated antibody to the buffered solution.
-
Radionuclide Addition: Add the ⁶⁸GaCl₃ eluate to the vial.
-
Incubation: Incubate the reaction mixture at 90-95°C for 5-10 minutes.[4] Heating is typically required to drive the chelation of ⁶⁸Ga by DOTA-type chelators efficiently.
-
Quality Control: Determine the radiochemical purity (RCP) using ITLC or radio-HPLC. The RCP should be >95%.
-
Final Formulation: The final product is typically used without further purification if the RCP is high. It can be formulated with a sterile saline solution for injection.
References
- 1. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics [nuviewlifesciences.com]
An In-Depth Technical Guide to p-SCN-Bn-oxo-DO3A: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted radiopharmaceuticals, the choice of a bifunctional chelator is of paramount importance. This component serves as the crucial link between a targeting biomolecule, such as a monoclonal antibody or peptide, and a metallic radionuclide for diagnostic imaging or therapeutic applications. p-SCN-Bn-oxo-DO3A is a bifunctional chelator designed for the stable chelation of various radiometals and covalent conjugation to biomolecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and methodologies for its application in the development of novel radiopharmaceuticals.
This compound features a modified cyclen (1,4,7,10-tetraazacyclododecane) ring, where one of the nitrogen atoms is part of an ether linkage within the macrocycle, forming a 1-oxa-4,7,10-triazacyclododecane (B1594360) structure. This core, functionalized with three acetate (B1210297) arms (oxo-DO3A), provides a coordination cage for radiometals. The molecule is further equipped with a para-isothiocyanatobenzyl (p-SCN-Bn) group, which serves as a reactive handle for conjugation to primary amine groups on biomolecules, forming a stable thiourea (B124793) bond.[1]
Chemical Structure and Properties
The chemical structure of this compound is formally named 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyantobenzyl)-4,7,10-triacetic acid.[2][3] Its structure is characterized by the oxo-DO3A chelating core and the isothiocyanate functional group for bioconjugation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in aqueous solutions, its potential for crossing biological membranes, and its suitability for various bioconjugation and radiolabeling protocols.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀N₄O₇S·3HCl | [2][3] |
| Formula Weight | 603.9 g/mol | [2][3] |
| CAS Number | 1370442-99-1 | [1] |
| Predicted pKa | 2.04±0.10 (for the parent oxo-DO3A) | |
| Predicted LogP | -4.7 | |
| Solubility | Soluble in DMSO and aqueous buffers |
Note: Predicted pKa and LogP values are based on computational models and may differ from experimental values. Solubility is generally good in aqueous buffers, which is advantageous for bioconjugation reactions.
Coordination Chemistry and Stability
The oxo-DO3A core of the molecule is designed to form stable complexes with a variety of radiometals, particularly trivalent metals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), which are commonly used in PET imaging and targeted radiotherapy, respectively. The stability of the metal-chelator complex is critical to prevent the in vivo release of the radiometal, which can lead to off-target toxicity and poor imaging quality.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of related bifunctional chelators, a plausible synthetic route can be proposed. This would likely involve the synthesis of the oxo-DO3A macrocycle, followed by functionalization with the p-SCN-Bn group. A potential synthetic pathway is outlined below:
-
Synthesis of the Oxo-DO3A Core: This would likely start with the synthesis of the parent 1-oxa-4,7,10-triazacyclododecane macrocycle, followed by the alkylation of the secondary amine groups with protected bromoacetic acid.
-
Introduction of the Benzyl Group: A p-nitrobenzyl group could be introduced onto the macrocycle.
-
Reduction of the Nitro Group: The nitro group is then reduced to a primary amine (p-aminobenzyl).
-
Formation of the Isothiocyanate: The final step involves the conversion of the amino group to an isothiocyanate using thiophosgene (B130339) or a related reagent.
Each of these steps would require careful optimization of reaction conditions and purification of intermediates.
Conjugation to Biomolecules (e.g., Antibodies)
The isothiocyanate group of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on biomolecules to form a stable thiourea linkage. A general protocol for the conjugation of this compound to a monoclonal antibody is as follows:
-
Antibody Preparation: The antibody is prepared in a suitable buffer, typically a bicarbonate or borate (B1201080) buffer at a pH of 8.5-9.5, to ensure the primary amines are deprotonated and available for reaction. The buffer should be free of any primary amine-containing substances (e.g., Tris).
-
Chelator Preparation: this compound is dissolved in an organic co-solvent like DMSO to a high concentration.
-
Conjugation Reaction: A molar excess of the dissolved this compound is added to the antibody solution. The reaction mixture is incubated at room temperature or 4°C for several hours to overnight with gentle mixing.
-
Purification: The resulting immunoconjugate is purified from the excess unreacted chelator using size-exclusion chromatography or dialysis.
-
Characterization: The number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) is determined, often using spectrophotometric methods or mass spectrometry.
Radiolabeling of this compound Conjugates
A general protocol for the radiolabeling of a this compound conjugated peptide or antibody with ⁶⁸Ga is as follows:
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure hydrochloric acid.
-
Buffering: The acidic ⁶⁸Ga eluate is added to a buffered solution (e.g., sodium acetate or HEPES) to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5 for DOTA-like chelators).
-
Labeling Reaction: The this compound-conjugated biomolecule is added to the buffered ⁶⁸Ga solution. The reaction mixture is heated at 90-95°C for 5-15 minutes.
-
Quality Control: The radiochemical purity of the ⁶⁸Ga-labeled conjugate is determined using radio-TLC or radio-HPLC.
-
Purification (if necessary): If significant amounts of unchelated ⁶⁸Ga are present, the final product is purified using a C18 cartridge or other suitable method.
A general protocol for the radiolabeling of a this compound conjugated peptide or antibody with ¹⁷⁷Lu is as follows:
-
Reagent Preparation: ¹⁷⁷LuCl₃ is obtained in a dilute HCl solution. A buffer such as ammonium (B1175870) acetate or sodium ascorbate (B8700270) is prepared to adjust the pH to the optimal range for labeling (typically pH 4.5-5.5).
-
Labeling Reaction: The this compound-conjugated biomolecule is added to the buffered solution, followed by the addition of ¹⁷⁷LuCl₃. The reaction mixture is incubated at 95-100°C for 15-30 minutes.
-
Quenching: The reaction may be quenched by the addition of a DTPA solution to complex any remaining free ¹⁷⁷Lu.
-
Quality Control: The radiochemical purity is assessed by radio-TLC or radio-HPLC.
-
Purification: If necessary, the ¹⁷⁷Lu-labeled conjugate is purified using size-exclusion chromatography or a C18 cartridge.
Visualizations
Conjugation Reaction Pathway
Caption: Reaction mechanism of this compound with a primary amine on a biomolecule.
Experimental Workflow for Radiopharmaceutical Development
Caption: General experimental workflow for the development of a radiopharmaceutical.
Conclusion
This compound is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its oxo-DO3A core provides a versatile platform for chelating various radiometals, while the isothiocyanate group allows for straightforward and efficient conjugation to a wide range of biomolecules. This technical guide has provided an overview of its structure, properties, and general protocols for its use. Researchers and drug development professionals should consider the specific requirements of their application, including the choice of radionuclide and targeting molecule, to optimize the conjugation and radiolabeling conditions for successful preclinical and clinical translation. Further investigation into the in vivo stability of its radiometal complexes is warranted to ensure the development of safe and effective radiopharmaceutical agents.
References
The Bifunctional Chelator p-SCN-Bn-oxo-DO3A: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radiopharmaceuticals is continually evolving, with the development of novel bifunctional chelators playing a pivotal role in the advancement of diagnostic imaging and therapeutic agents. Among these, p-SCN-Bn-oxo-DO3A has emerged as a promising chelator, offering distinct advantages in the development of radioimmunoconjugates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, comparative performance data, detailed experimental protocols, and relevant biological pathways.
Introduction to this compound
This compound, with the chemical name 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyantobenzyl)-4,7,10-triacetic acid, is a macrocyclic bifunctional chelator derived from the well-established DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) framework. The "oxo" modification refers to the replacement of a nitrogen atom in the macrocyclic ring with an oxygen atom. This structural alteration influences the chelator's coordination chemistry and kinetic properties. The p-SCN-Bn- (isothiocyanatobenzyl) group provides a reactive handle for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a stable thiourea (B124793) bond.
This chelator is designed to form highly stable complexes with a variety of radiometals, making it a versatile tool for applications in nuclear medicine, including Positron Emission Tomography (PET) and targeted radionuclide therapy. Its unique structure offers a balance of rapid radiolabeling kinetics and high in vivo stability of the resulting radiometal complex.
Core Properties and Chemical Data
| Property | Value |
| Chemical Formula | C₂₂H₃₀N₄O₇S |
| Molecular Weight | 494.56 g/mol |
| CAS Number | 1370442-99-1 |
| Appearance | Solid |
| Functional Group for Conjugation | Isothiocyanate (-SCN) |
| Reactive Towards | Primary amines (-NH₂) |
| Linkage Formed | Thiourea bond |
Comparative Performance Data
The selection of a bifunctional chelator is critical for the successful development of a radioimmunoconjugate. The following tables summarize the comparative performance of this compound against the widely used chelator, p-SCN-Bn-DOTA.
Table 1: Radiolabeling Efficiency with ⁶⁴Cu
This table compares the radiochemical yield (RCY) of ⁶⁴Cu-labeled trastuzumab conjugates.
| Chelator Conjugate | Radiolabeling Conditions | Time | Radiochemical Yield (RCY) | Reference |
| ⁶⁴Cu-oxo-DO3A-trastuzumab | Room Temperature | < 30 min | > 95% | [1] |
| ⁶⁴Cu-DOTA-trastuzumab | Room Temperature | 2 hours | 88% | [1] |
These results indicate that this compound facilitates more rapid and efficient radiolabeling with ⁶⁴Cu at room temperature compared to p-SCN-Bn-DOTA.
Table 2: In Vitro Serum Stability of ⁶⁴Cu-labeled Immunoconjugates
This table shows the percentage of intact radioimmunoconjugate after incubation in human serum at 37°C.
| Radioimmunoconjugate | 1 hour | 4 hours | 24 hours | 48 hours | Reference |
| ⁶⁴Cu-oxo-DO3A-rituximab | > 98% | > 97% | > 96% | > 95% | [2] |
| ⁶⁴Cu-DOTA-rituximab | > 98% | > 97% | > 96% | > 95% | [2] |
Both this compound and p-SCN-Bn-DOTA form highly stable complexes with ⁶⁴Cu when conjugated to rituximab (B1143277), with minimal dissociation in serum over 48 hours.
Table 3: In Vivo Biodistribution in Normal Mice (%ID/g)
This table presents the biodistribution of ⁶⁴Cu-labeled rituximab conjugates in normal Balb/C mice at 48 hours post-injection.
| Organ | ⁶⁴Cu-oxo-DO3A-rituximab | ⁶⁴Cu-DOTA-rituximab |
| Blood | 15.2 ± 2.1 | 14.8 ± 1.9 |
| Heart | 1.8 ± 0.3 | 1.7 ± 0.2 |
| Lungs | 3.9 ± 0.6 | 3.8 ± 0.5 |
| Liver | 4.5 ± 0.7 | 4.3 ± 0.6 |
| Spleen | 2.1 ± 0.4 | 2.0 ± 0.3 |
| Kidneys | 2.8 ± 0.5 | 2.7 ± 0.4 |
| Muscle | 1.2 ± 0.2 | 1.1 ± 0.2 |
| Bone | 1.5 ± 0.3 | 1.4 ± 0.2 |
The in vivo biodistribution profiles of ⁶⁴Cu-oxo-DO3A-rituximab and ⁶⁴Cu-DOTA-rituximab are comparable in normal mice, with the majority of the activity remaining in the blood pool at 48 hours.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Conjugation of this compound to an Antibody (e.g., Trastuzumab)
Materials:
-
Trastuzumab (or other antibody of interest)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0, metal-free
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Column: Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Elution Buffer: 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4, metal-free
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL. This step is crucial to remove any primary amine-containing buffers (e.g., Tris) and to adjust the pH for optimal conjugation.
-
-
Chelator Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution at a molar ratio of 10:1 to 20:1 (chelator:antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the antibody-chelator conjugate from excess, unconjugated chelator using a size-exclusion chromatography column pre-equilibrated with the elution buffer.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
The number of chelators per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by a validated analytical method involving a colorimetric assay with a known metal ion.
-
Radiolabeling of the Antibody-oxo-DO3A Conjugate with ⁶⁴Cu
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Antibody-oxo-DO3A conjugate
-
Radiolabeling Buffer: 0.1 M Ammonium Acetate (NH₄OAc), pH 5.5, metal-free
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Analytical System: Instant thin-layer chromatography (iTLC) or radio-HPLC
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add the antibody-oxo-DO3A conjugate to the radiolabeling buffer.
-
-
Addition of Radionuclide:
-
Add the ⁶⁴CuCl₂ solution to the conjugate solution. The amount of ⁶⁴Cu will depend on the desired specific activity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quenching (Optional):
-
To chelate any unreacted ⁶⁴Cu, a small volume of DTPA solution can be added.
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁶⁴Cu-labeled antibody conjugate using iTLC or radio-HPLC. For iTLC, a mobile phase of 50 mM DTPA can be used to separate the labeled antibody (remains at the origin) from free ⁶⁴Cu (migrates with the solvent front).
-
In Vitro Serum Stability Assay
Materials:
-
Purified ⁶⁴Cu-labeled antibody conjugate
-
Human Serum
-
Incubator at 37°C
-
Analytical System: iTLC or radio-HPLC
Procedure:
-
Incubation:
-
Add the purified ⁶⁴Cu-labeled antibody conjugate to an equal volume of human serum.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot by iTLC or radio-HPLC to determine the percentage of radioactivity that remains bound to the antibody.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Radioimmunoconjugate Development
The following diagram illustrates the general workflow for the development and preclinical evaluation of a radioimmunoconjugate using this compound.
Caption: General workflow for the development of a radioimmunoconjugate.
HER2 Signaling Pathway
Radioimmunoconjugates targeting the HER2 receptor, such as those developed with trastuzumab, interfere with the HER2 signaling pathway, which is crucial in certain types of cancer.
Caption: Simplified HER2 signaling pathway in cancer cells.
Conclusion
The bifunctional chelator this compound represents a valuable addition to the toolkit of radiopharmaceutical chemists. Its ability to facilitate rapid and efficient radiolabeling with important medical radionuclides like ⁶⁴Cu, while forming highly stable radioimmunoconjugates, makes it an attractive alternative to conventional chelators. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in the development of novel targeted imaging and therapeutic agents. As the field of nuclear medicine continues to advance towards personalized treatments, the selection of optimal bifunctional chelators will remain a critical determinant of success.
References
An In-Depth Technical Guide to the Mechanism of Action of p-SCN-Bn-oxo-DO3A
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Bifunctional Approach
p-Isothiocyanatobenzyl-oxo-DO3A (p-SCN-Bn-oxo-DO3A) is a bifunctional chelator designed for the stable incorporation of radiometals into biomolecules for diagnostic imaging (PET/SPECT) and targeted radiotherapy.[1] Its mechanism of action is rooted in its two distinct functional domains:
-
Aza-oxa Macrocyclic Chelator (oxo-DO3A): The core of the molecule is a 1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid (oxo-DO3A) structure. This macrocyclic cage is engineered to form highly stable, kinetically inert complexes with a variety of radiometals. The oxygen atom in the macrocyclic ring and the three acetate (B1210297) arms coordinate with the metal ion, effectively sequestering it.
-
Isothiocyanate Conjugation Group (-SCN): Attached via a benzyl (B1604629) linker is an isothiocyanate group (p-SCN). This functional group serves as a reactive handle for covalently attaching the chelator to biomolecules. It readily reacts with primary amines (-NH₂) found in the lysine (B10760008) residues of antibodies and peptides, forming a stable thiourea (B124793) bond.
This dual nature allows for a two-step process: first, the stable chelation of a radionuclide, and second, the conjugation of this entire complex to a targeting vector, creating a targeted radiopharmaceutical.
Caption: Dual functionality of this compound: chelation and bioconjugation.
Quantitative Data and Comparative Performance
This compound has been shown to be a highly effective chelator, particularly for Copper-64 (⁶⁴Cu). Comparative studies highlight its advantages over the commonly used chelator, p-SCN-Bn-DOTA.
Table 1: Comparative ⁶⁴Cu Radiolabeling Efficiency
| Chelator | Biomolecule | Reaction Conditions | Time to >95% Yield | Reference |
| This compound | Trastuzumab | Room Temperature | < 30 min | [2] |
| p-SCN-Bn-DOTA | Trastuzumab | Room Temperature | > 2 hours (88% yield) | [2] |
| p-SCN-Bn-PCTA | Trastuzumab | Room Temperature | < 30 min | [2] |
Table 2: In Vitro and In Vivo Stability
| Chelator Conjugate | Stability Metric | Result | Reference |
| ⁶⁴Cu-oxo-DO3A-Trastuzumab | Serum Stability (48h) | <6% dissociation | [3] |
| ⁶⁴Cu-DOTA-Trastuzumab | Serum Stability (48h) | <6% dissociation | [3] |
| ⁶⁴Cu-oxo-DO3A-Trastuzumab | In Vivo Tumor Uptake (24h) | Higher than ⁶⁴Cu-DOTA | [2] |
| ⁶⁴Cu-DOTA-Trastuzumab | In Vivo Tumor Uptake (24h) | Baseline | [2] |
Experimental Protocols
Protocol for Antibody Conjugation
This protocol details the conjugation of this compound to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (5-10 mg/mL)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Purification Buffer: 0.25 M Ammonium Acetate, pH 7.0
-
Anhydrous DMSO
-
PD-10 desalting column (or equivalent)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the conjugation buffer using a desalting column.
-
Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: Add a 10-fold molar excess of the chelator solution to the mAb solution. Incubate for 1 hour at room temperature with gentle agitation.
-
Purification: Remove unreacted chelator by passing the reaction mixture through a PD-10 column pre-equilibrated with purification buffer.
-
Characterization: Collect the protein fraction and determine the chelator-to-antibody ratio via mass spectrometry.
Caption: Experimental workflow for antibody conjugation.
Protocol for Radiolabeling with ⁶⁴Cu
This protocol outlines the radiolabeling of the mAb-p-SCN-Bn-oxo-DO3A conjugate.
Materials:
-
mAb-p-SCN-Bn-oxo-DO3A conjugate (approx. 1 mg/mL)
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Radiolabeling Buffer: 0.25 M Ammonium Acetate, pH 5.5
-
Quenching Solution: 50 mM DTPA
-
ITLC strips and a suitable mobile phase (e.g., 50 mM EDTA)
Procedure:
-
Reaction Setup: In a metal-free microfuge tube, combine 100 µg of the conjugate with the radiolabeling buffer.
-
Radiolabeling: Add 1-5 mCi of ⁶⁴CuCl₂ to the conjugate solution. Incubate for 30 minutes at room temperature.[2]
-
Quality Control: Spot the reaction mixture on an ITLC strip and develop it. The radiolabeled mAb should remain at the origin. Calculate the radiochemical yield.
-
Quenching: Add a small volume of quenching solution to complex any free ⁶⁴Cu.
-
Purification (if needed): If the radiochemical yield is <95%, purify the product using a desalting column.
Conclusion
This compound is a highly efficient bifunctional chelator that offers significant advantages for the development of radiopharmaceuticals, particularly those utilizing ⁶⁴Cu. Its rapid radiolabeling kinetics at room temperature and the high stability of its resulting radiometal complexes make it a superior choice over traditional chelators like DOTA for many applications.[2] The robust and straightforward protocols for conjugation and radiolabeling further enhance its utility in the development of novel targeted agents for molecular imaging and therapy.
References
A Deep Dive into p-SCN-Bn-oxo-DO3A: A Technical Guide for Radiolabeling Beginners
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radiopharmaceuticals is continually evolving, with the choice of a bifunctional chelator being a critical determinant in the development of effective diagnostic and therapeutic agents. For those new to the field, navigating the complexities of chelator selection and radiolabeling protocols can be a daunting task. This in-depth technical guide focuses on p-SCN-Bn-oxo-DO3A, a promising bifunctional chelator that offers significant advantages for radiolabeling, particularly with the positron-emitting radionuclide Copper-64 (⁶⁴Cu).
Introduction to this compound: A Superior Alternative
This compound (1-Oxa-4,7,10-triazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid) is a macrocyclic bifunctional chelator designed for the stable chelation of radiometals and efficient conjugation to biomolecules. Its structure features a DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) macrocycle modified with an oxygen atom in the ring and a para-isothiocyanate (-SCN) functional group on a benzyl (B1604629) backbone. This isothiocyanate group readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, to form a stable thiourea (B124793) bond.
The key advantage of this compound, particularly for beginners, lies in its improved radiolabeling kinetics compared to the widely used chelator, p-SCN-Bn-DOTA. Notably, radiolabeling with ⁶⁴Cu can be achieved at room temperature, obviating the need for heating which can be detrimental to sensitive biomolecules like monoclonal antibodies.
Quantitative Data Summary: this compound vs. p-SCN-Bn-DOTA
The following tables summarize key quantitative data from comparative studies of this compound and p-SCN-Bn-DOTA for the radiolabeling of antibodies with ⁶⁴Cu.
Table 1: Conjugation and Radiolabeling Characteristics of ⁶⁴Cu-labeled Trastuzumab
| Parameter | This compound | p-SCN-Bn-DOTA | Reference |
| Chelators per Antibody | 1.5 ± 0.4 | 1.7 ± 0.5 | [1] |
| Radiolabeling Time | < 30 minutes | 2 hours | [1] |
| Radiolabeling Temperature | Room Temperature | Room Temperature | [1] |
| Radiochemical Yield (RCY) | > 95% | 88% | [1] |
| Specific Activity (GBq/6.66 nmol) | 0.34 ± 0.01 | 0.24 ± 0.13 | [1] |
Table 2: In Vitro Stability of ⁶⁴Cu-labeled Trastuzumab in Mouse Serum at 37°C
| Time Point | % Intact ⁶⁴Cu-oxo-DO3A-Trastuzumab | % Intact ⁶⁴Cu-DOTA-Trastuzumab | Reference |
| 24 hours | > 95% | 54% | [1] |
| 48 hours | 78% | 26% | [1] |
Table 3: In Vitro Stability of ⁶⁴Cu-labeled Rituximab in Serum at 37°C
| Time Point | % Intact ⁶⁴Cu-oxo-DO3A-Rituximab | Reference |
| 48 hours | > 94% | [2][3] |
These data clearly demonstrate the superior performance of this compound in terms of faster radiolabeling efficiency at room temperature and significantly higher in vitro stability of the resulting ⁶⁴Cu-antibody conjugate compared to the DOTA analogue.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involved in the use of this compound for radiolabeling antibodies.
Conjugation of this compound to an Antibody (e.g., Trastuzumab)
This protocol describes the covalent attachment of the this compound chelator to an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Metal-free water and consumables
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL. This step is crucial to ensure the primary amine groups on lysine residues are deprotonated and available for reaction.
-
-
Chelator Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock solution concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Remove the unconjugated chelator and DMSO by size-exclusion chromatography (e.g., using a PD-10 column) equilibrated with metal-free PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the antibody concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the number of chelators conjugated per antibody molecule. This can be done using methods such as MALDI-TOF mass spectrometry or by a radiometric assay using a known amount of a radiometal. An average of 1.5 chelators per antibody has been reported for trastuzumab.[1]
-
Radiolabeling of oxo-DO3A-Antibody Conjugate with ⁶⁴Cu
This protocol outlines the procedure for radiolabeling the antibody-chelator conjugate with ⁶⁴Cu.
Materials:
-
oxo-DO3A-antibody conjugate in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.5)
-
⁶⁴CuCl₂ in dilute HCl
-
Ammonium acetate buffer (0.1 M, pH 5.5)
-
Metal-free water and consumables
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification (optional, if radiochemical purity is low)
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, add the oxo-DO3A-antibody conjugate to 0.1 M ammonium acetate buffer (pH 5.5). The final antibody concentration should typically be in the range of 1-5 mg/mL.
-
-
Radiolabeling Reaction:
-
Add the desired amount of ⁶⁴CuCl₂ to the antibody conjugate solution.
-
Incubate the reaction mixture for less than 30 minutes at room temperature.[1]
-
-
Quenching (Optional):
-
To chelate any remaining free ⁶⁴Cu, a small excess of a strong chelator like DTPA can be added.
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, the radiolabeled antibody can be purified using a size-exclusion column (e.g., PD-10) equilibrated with PBS.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using methods described in the next section.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Oxo-DO3A Derivatives in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of medical research, particularly in the fields of diagnostic imaging and targeted radionuclide therapy, is continually evolving. At the forefront of this evolution are bifunctional chelators, molecules capable of securely binding a radioisotope while also being attached to a targeting biomolecule. Among these, oxo-DO3A (1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid) derivatives have emerged as a versatile and promising class of compounds. Their unique structural and chemical properties offer distinct advantages in the development of novel radiopharmaceuticals. This technical guide provides an in-depth exploration of the applications of oxo-DO3A derivatives in research, complete with quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.
Core Applications of Oxo-DO3A Derivatives
Oxo-DO3A derivatives are primarily utilized as bifunctional chelators for a variety of medically relevant radionuclides. Their applications span across diagnostic imaging, particularly Positron Emission Tomography (PET), and targeted radionuclide therapy.
1. Positron Emission Tomography (PET) Imaging:
Oxo-DO3A derivatives are effective chelators for positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). When conjugated to targeting vectors like peptides (e.g., RGD peptides for integrin targeting) or antibodies (e.g., Trastuzumab for HER2 targeting), they enable the non-invasive visualization and quantification of specific molecular targets in vivo. This is invaluable for cancer diagnosis, staging, and monitoring treatment response. For instance, a ⁶⁸Ga-labeled oxo-DO3A-RGD peptide has been investigated for imaging αvβ3 integrin expression, a marker of angiogenesis.[1]
2. Targeted Radionuclide Therapy (TRT):
The ability of oxo-DO3A derivatives to stably chelate therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), makes them suitable for targeted radionuclide therapy. By attaching these radiolabeled chelators to tumor-targeting biomolecules, cytotoxic radiation can be delivered directly to cancer cells, minimizing damage to surrounding healthy tissues.
3. Hypoxia Imaging:
Tumor hypoxia is a critical factor in cancer progression and resistance to therapy. Oxo-DO3A derivatives have been functionalized with nitroimidazole moieties, which are known to accumulate in hypoxic tissues. The resulting radiolabeled compounds, such as [⁶⁸Ga]-HP-DO3A-nitroimidazole, serve as promising PET imaging agents for the detection of tumor hypoxia.[2][3]
Quantitative Data Summary
The performance of a bifunctional chelator is determined by several key parameters, including its radiolabeling efficiency, the stability of the resulting radiometal complex, and the in vivo behavior of the final radiopharmaceutical. The following tables summarize the available quantitative data for various oxo-DO3A derivatives.
Table 1: In Vitro Stability of ⁶⁴Cu-Labeled Antibody Conjugates in Mouse Serum at 37°C [4]
| Conjugate | % Intact at 24h | % Intact at 48h |
| ⁶⁴Cu-Oxo-DO3A-trastuzumab | >95% | 78% |
| ⁶⁴Cu-PCTA-trastuzumab | >95% | 80% |
| ⁶⁴Cu-DOTA-trastuzumab | 54% | 26% |
Table 2: In Vivo Biodistribution of [⁶⁸Ga]Oxo-DO3A-RGD in M21 (αvβ₃ positive) and M21-L (αvβ₃ negative) Tumor-Bearing Mice (%ID/g) [1]
| Organ | M21 Tumor | M21-L Tumor | Blood | Liver | Kidneys |
| Activity Concentration | ~1.5 | ~1.5 | High | High | High |
Note: The study indicated high blood pool activity and significant uptake in the liver and kidneys.
Table 3: Properties of [⁶⁸Ga]-HP-DO3A-NI for Hypoxia Imaging [3][5]
| Parameter | Value |
| Radiochemical Yield | 85% |
| Radiochemical Purity | >95% |
| Specific Activity | 1.2 x 10⁷ GBq/mol |
| logP | -4.6 ± 0.1 |
| Hypoxia/Normoxia Uptake Ratio (A549 cells, 120 min) | 9.3 |
| Tumor-to-Muscle Ratio (in vivo, 2h p.i.) | 5.0 ± 1.2 |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and radiolabeling of oxo-DO3A derivatives, as well as for in vitro assays.
Protocol 1: Synthesis of HP-DO3A-Nitroimidazole[3]
This protocol describes the synthesis of a hypoxia-targeting ligand by conjugating a nitroimidazole moiety to the HP-DO3A chelator.
Materials:
-
DO3A-tris-t-butyl ester
-
(S)-oxiranylmethylnitroimidazole
-
Sodium acetate (B1210297) buffer (pH 3.5)
-
⁶⁸GaCl₃ solution
Procedure:
-
Step 1: Synthesis of Ligand 57. The synthesis is a two-step process starting from DO3A-tris-t-butyl ester (56) and (S)-oxiranylmethylnitroimidazole. Detailed reaction conditions for this initial synthesis are proprietary to the cited research but follow standard organic synthesis principles.
-
Step 2: Radiolabeling with ⁶⁸Ga.
-
Dissolve the synthesized ligand (57) in sodium acetate buffer (pH 3.5).
-
Add the ⁶⁸GaCl₃ solution to the ligand solution.
-
Heat the reaction mixture at 99°C.
-
The reaction typically yields the ⁶⁸Ga-labeled complex, [⁶⁸Ga]58, with a radiochemical yield of 85%.
-
-
Step 3: Quality Control.
-
Determine the radiochemical purity using radio-HPLC.
-
Measure the specific activity.
-
Protocol 2: ⁶⁴Cu-Radiolabeling of Oxo-DO3A-Trastuzumab[4]
This protocol outlines the radiolabeling of an antibody-chelator conjugate with ⁶⁴Cu.
Materials:
-
Oxo-DO3A-trastuzumab conjugate (1.5 chelators/antibody)
-
⁶⁴CuCl₂ in 0.1 M HCl
-
0.1 M Ammonium (B1175870) acetate buffer (pH 5.5)
-
PD-10 column (for purification)
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the Oxo-DO3A-trastuzumab conjugate in 0.1 M ammonium acetate buffer.
-
-
Radiolabeling Reaction:
-
To a reaction vial, add the Oxo-DO3A-trastuzumab conjugate solution.
-
Add the ⁶⁴CuCl₂ solution to the reaction vial. The final pH of the reaction mixture should be approximately 5.5.
-
Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.
-
-
Purification:
-
Purify the ⁶⁴Cu-labeled antibody from unchelated ⁶⁴Cu using a PD-10 desalting column, eluting with saline.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using instant thin-layer chromatography (ITLC) or radio-HPLC.
-
Calculate the radiochemical yield.
-
Protocol 3: In Vitro Cellular Uptake Assay for Hypoxia Targeting[2]
This protocol describes how to assess the preferential uptake of a radiolabeled hypoxia agent in cancer cells under hypoxic versus normoxic conditions.
Materials:
-
A549 non-small cell lung cancer cells
-
Cell culture medium
-
[⁶⁸Ga]-HP-DO3A-NI
-
Hypoxia chamber (N₂ environment)
-
Standard cell culture incubator (normoxic environment, 21% O₂)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed A549 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Induction of Hypoxia: Place one set of plates in a hypoxia chamber flushed with nitrogen gas for a sufficient time to establish a hypoxic environment. Keep a parallel set of plates in a standard incubator for normoxic conditions.
-
Incubation with Radiotracer: Add [⁶⁸Ga]-HP-DO3A-NI to the medium of both hypoxic and normoxic cells at a defined concentration.
-
Time-Course Experiment: Incubate the cells for different time points (e.g., 30, 60, and 120 minutes).
-
Cell Lysis and Counting:
-
At each time point, wash the cells with cold PBS to remove unbound radioactivity.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein content of the cell lysates.
-
Calculate the hypoxia-to-normoxia uptake ratio at each time point.
-
Visualizing the Core Concepts
Diagrams are essential for understanding complex biological pathways and experimental workflows. The following are representations created using the DOT language for Graphviz.
Logical Relationship of a Bifunctional Chelator
A diagram illustrating the components of a radiopharmaceutical featuring an oxo-DO3A derivative.
Experimental Workflow for Radiolabeled Antibody Production
A flowchart outlining the key steps in producing a radiolabeled antibody using an oxo-DO3A chelator.
Signaling Pathway of Gastrin-Releasing Peptide Receptor (GRPR)
A simplified diagram of the GRPR signaling pathway activated by bombesin analogues.
Conclusion
Oxo-DO3A derivatives represent a significant advancement in the field of bifunctional chelators. Their favorable radiolabeling kinetics and the enhanced stability of their radiometal complexes, particularly when compared to traditional chelators like DOTA for certain radionuclides, position them as a valuable tool for the development of next-generation radiopharmaceuticals. The ability to tailor their structure for specific applications, such as hypoxia imaging, further underscores their versatility. As research continues to uncover new targeting biomolecules and therapeutic radionuclides, the demand for robust and adaptable chelating systems will undoubtedly grow. Oxo-DO3A derivatives are well-poised to meet this demand and play a crucial role in the future of personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. minds.wisconsin.edu [minds.wisconsin.edu]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to p-SCN-Bn-oxo-DO3A for Targeted Radionuclide Therapy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted radionuclide therapy (TRT) represents a pivotal approach in precision oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[1] The success of TRT is critically dependent on the synergy between a targeting biomolecule, a therapeutic radionuclide, and a bifunctional chelator (BFC) that stably links the two.[2] This guide focuses on p-SCN-Bn-oxo-DO3A (1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyantobenzyl)-4,7,10-triacetic acid), a macrocyclic BFC demonstrating significant promise in the development of next-generation radiopharmaceuticals.[3] We will explore its core chemistry, comparative performance data, detailed experimental protocols, and the underlying mechanisms that position it as a superior choice for specific therapeutic applications.
Core Principles and Chemical Profile
This compound is a derivative of the well-established DOTA chelator, engineered for enhanced radiolabeling kinetics and stability.[4][5] Its structure features two key functional components:
-
The Isothiocyanate Group (p-SCN-Bn): This functional group facilitates covalent conjugation to primary amine groups (e.g., lysine (B10760008) residues) on biomolecules such as antibodies, peptides, or proteins, forming a stable thiourea (B124793) bond.[4][6]
-
The Oxo-DO3A Macrocycle: This 12-membered macrocyclic cage, containing one oxygen and three nitrogen atoms in the ring and three carboxylate arms, is responsible for coordinating a metallic radionuclide. The "oxo" modification refers to the replacement of a ring nitrogen with an oxygen atom, which can influence the complexation kinetics and stability with certain radiometals.
The selection of a BFC is a critical decision in radiopharmaceutical design, influencing labeling efficiency, in vivo stability, and overall biodistribution.[4] this compound has emerged as a particularly effective chelator for radionuclides like Copper-64 (⁶⁴Cu) and Manganese-52 (⁵²Mn), often outperforming the "gold standard" p-SCN-Bn-DOTA under milder reaction conditions.[7][8]
References
- 1. Targeted radionuclide therapy in combined-modality regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macrocyclics.com [macrocyclics.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
p-SCN-Bn-oxo-DO3A: A Technical Guide for PET and SPECT Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the bifunctional chelator p-SCN-Bn-oxo-DO3A for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. This document provides a comprehensive overview of its chemical properties, radiolabeling procedures, and its performance in preclinical imaging studies, with a focus on quantitative data and detailed experimental protocols.
Core Concepts: The Role of Bifunctional Chelators in Nuclear Medicine
Targeted radiopharmaceuticals are comprised of three key components: a targeting biomolecule (e.g., antibody or peptide), a radionuclide that emits radiation for imaging (PET or SPECT) or therapy, and a bifunctional chelator that links the two. The choice of chelator is critical as it must form a stable complex with the radiometal to prevent its release in vivo, which could lead to off-target radiation exposure and poor image quality.
This compound is a macrocyclic chelator based on a DO3A (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework. The "oxo" modification refers to an oxygen atom within the macrocyclic ring. The molecule is functionalized with a p-isothiocyanatobenzyl (SCN-Bn) group, which allows for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies and peptides, forming a stable thiourea (B124793) bond.
Chemical Structure and Synthesis Overview
The chemical name for this compound is 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-isothiocyantobenzyl)-4,7,10-triacetic acid. Its structure is designed to provide a balance of rigidity and flexibility for securely coordinating radiometals.
Quantitative Data Presentation
The performance of a bifunctional chelator is assessed by several quantitative parameters, including radiolabeling efficiency, stability of the radiometal-chelator complex, and the in vivo biodistribution of the resulting radiopharmaceutical. The following tables summarize the available quantitative data for this compound, primarily from studies using the PET radionuclide 64Cu. Data for SPECT applications with this specific chelator is limited in the reviewed literature; therefore, representative data for other macrocyclic chelators with SPECT radionuclides are provided for context.
Table 1: Radiolabeling Efficiency and In Vitro Stability of 64Cu-labeled Antibody Conjugates
| Chelator | Antibody | Radiolabeling Conditions | Radiochemical Yield (RCY) | In Vitro Serum Stability (48h) |
| This compound | Trastuzumab | Room Temperature, <30 min | >95% | ~80% |
| This compound | Rituximab | Not Specified | High | >94.9% |
| p-SCN-Bn-DOTA | Trastuzumab | Room Temperature, 2 hours | ~88% | 26% |
| p-SCN-Bn-DOTA | Rituximab | Not Specified | High | >94.9% |
| p-SCN-Bn-NOTA | Rituximab | Not Specified | High (95% at 31 nM) | 97.5% ± 0.3% |
| p-SCN-Bn-PCTA | Trastuzumab | Room Temperature, <30 min | >95% | >95% (24h), ~80% (48h) |
Data compiled from studies by Ferreira et al. and Cooper et al.[1][2][3]
Table 2: In Vivo Biodistribution of 64Cu-labeled Trastuzumab Conjugates in Mice Bearing HER2/neu-positive Tumors (%ID/g at 24h post-injection)
| Organ/Tissue | 64Cu-oxo-DO3A-Trastuzumab | 64Cu-DOTA-Trastuzumab |
| Blood | 15.5 ± 2.1 | 16.2 ± 1.8 |
| Heart | 3.9 ± 0.6 | 4.1 ± 0.5 |
| Lungs | 7.1 ± 1.1 | 7.5 ± 0.9 |
| Liver | 9.8 ± 1.3 | 10.5 ± 1.2 |
| Spleen | 4.5 ± 0.7 | 4.8 ± 0.6 |
| Kidneys | 8.2 ± 1.1 | 8.9 ± 1.0 |
| Muscle | 2.1 ± 0.4 | 2.3 ± 0.3 |
| Bone | 2.9 ± 0.5 | 3.1 ± 0.4 |
| Tumor | 8.9 ± 1.5 | 6.5 ± 1.1 |
%ID/g = percentage of injected dose per gram of tissue. Data from Ferreira et al.[2][3]
Table 3: Representative Biodistribution of a SPECT Radiopharmaceutical (111In-DTPA-sdAb) in Tumor-Bearing Mice (%IA/g at 1h post-injection)
| Organ/Tissue | % Injected Activity per Gram (%IA/g) |
| Blood | ~1.0 |
| Heart | ~0.5 |
| Lungs | ~2.0 |
| Liver | 5.8 ± 0.9 |
| Spleen | ~1.0 |
| Kidneys | 117.3 ± 16.3 |
| Tumor | 2.9 ± 0.5 |
Note: This data is for a different chelator (DTPA) and targeting molecule (single-domain antibody) labeled with the SPECT radionuclide 111In, and is provided for illustrative purposes of typical biodistribution profiles in SPECT imaging.[4]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the development of radiopharmaceuticals using this compound.
Conjugation of this compound to Antibodies/Peptides
This protocol describes the conjugation of the isothiocyanate group of the chelator to primary amines of a targeting protein.
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). Ensure all buffers are metal-free by treating with Chelex resin or using commercially available metal-free reagents.
-
Antibody/Peptide Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the bicarbonate buffer using a desalting column (e.g., PD-10) or centrifugal filtration. Adjust the protein concentration to 2-10 mg/mL.
-
Chelator Solution Preparation: Dissolve this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the chelator stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).
-
Characterization: Determine the number of chelators conjugated per protein molecule using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal complex of the conjugated chelator.
Radiolabeling with PET Radionuclides (e.g., 64Cu)
This protocol outlines the chelation of 64Cu by the conjugated oxo-DO3A.
-
Reagent Preparation: Prepare a 0.1 M ammonium acetate (B1210297) buffer (pH 5.5-6.5).
-
Radiolabeling Reaction: In a sterile, metal-free vial, add the chelator-conjugated biomolecule. Add the 64CuCl2 solution (typically in 0.1 M HCl) and adjust the pH to 5.5-6.5 with the ammonium acetate buffer. The molar ratio of chelator to radionuclide should be optimized, but typically a sufficient excess of the chelated antibody is used.
-
Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) for 15-60 minutes. Studies have shown that 64Cu-oxo-DO3A complexes can form efficiently at room temperature in under 30 minutes.[2][3]
-
Quality Control: Determine the radiochemical purity (RCP) of the product using instant thin-layer chromatography (iTLC) or radio-HPLC. A typical iTLC system for 64Cu-labeled antibodies uses a mobile phase of 50 mM EDTA to separate chelated 64Cu (which remains at the origin) from unchelated 64Cu (which moves with the solvent front).
-
Purification (if necessary): If the RCP is below 95%, purify the radiolabeled conjugate using a size-exclusion column to remove free 64Cu.
Radiolabeling with SPECT Radionuclides (e.g., 111In)
While specific protocols for this compound with SPECT radionuclides are not detailed in the searched literature, a general protocol based on DOTA-type chelators is as follows.
-
Reagent Preparation: Prepare a 0.2 M ammonium acetate buffer (pH 5.0-5.5).
-
Radiolabeling Reaction: In a sterile, metal-free vial, combine the chelator-conjugated biomolecule with the 111InCl3 solution. Adjust the pH to 5.0-5.5 using the ammonium acetate buffer.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Quality Control: Assess the radiochemical purity using iTLC with a mobile phase of 50 mM DTPA (pH 5.5).
-
Purification: If necessary, purify the product using a size-exclusion column.
In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in a biologically relevant medium.
-
Incubation: Add a small volume of the purified radiolabeled conjugate to human serum.
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1, 4, 24, 48 hours).
-
Analysis: Analyze the aliquots by radio-HPLC or iTLC to determine the percentage of radioactivity that remains attached to the biomolecule.
In Vivo Biodistribution Studies
These studies determine the uptake and clearance of the radiopharmaceutical in a living organism.
-
Animal Model: Use an appropriate animal model, such as mice bearing tumors that express the target of the biomolecule.
-
Administration: Inject a known amount of the radiopharmaceutical intravenously into each animal.
-
Time Points: At selected time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, tumor).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualizations
Signaling Pathway Diagram: GRPR-Targeted Imaging
Radiolabeled peptides targeting the Gastrin-Releasing Peptide Receptor (GRPR) are used for imaging cancers that overexpress this receptor, such as prostate and breast cancer. Upon binding of the radiolabeled GRPR ligand (e.g., a bombesin (B8815690) analogue), the receptor activates downstream signaling pathways, primarily through Gq and G12 G-proteins, leading to cellular responses like proliferation and migration. The PET or SPECT signal localizes to the tumor, allowing for non-invasive visualization.
Caption: Workflow and signaling of a GRPR-targeted radiopharmaceutical.
Experimental Workflow Diagram
The development of a radiopharmaceutical involves a logical progression from chemical synthesis to preclinical evaluation. This diagram outlines the key stages.
Caption: Key stages in radiopharmaceutical development.
Logical Relationship Diagram: Chelator Selection Factors
The choice of a bifunctional chelator is a critical decision in the design of a radiopharmaceutical, influenced by multiple factors related to the radionuclide, the targeting biomolecule, and the desired in vivo performance.
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of bifunctional chelates for (64)Cu antibody imaging. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for p-SCN-Bn-oxo-DO3A Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) and radioimmunoconjugates for diagnostic imaging and therapeutic applications requires robust and efficient methods for attaching chelating agents to monoclonal antibodies (mAbs). The bifunctional chelator, p-SCN-Bn-oxo-DO3A (1-Oxa-4,7,10-triazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid), offers distinct advantages for the development of radiopharmaceuticals. Its isothiocyanate (-SCN) group readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface to form a stable thiourea (B124793) bond. The oxo-DO3A macrocyclic core provides a high-affinity binding site for various radiometals.
A key advantage of this compound is its ability to facilitate efficient radiolabeling under mild conditions. For instance, antibody conjugates of oxo-DO3A have been shown to achieve high radiochemical yields with copper-64 (⁶⁴Cu) at room temperature, a significant improvement over traditional DOTA chelators that often require heating.[1] This is particularly beneficial for temperature-sensitive antibodies, helping to preserve their structural integrity and immunoreactivity.
These application notes provide a detailed protocol for the conjugation of this compound to a monoclonal antibody, along with methods for purification and characterization of the resulting immunoconjugate.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Antibody Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |
| Molar Ratio (Chelator:Antibody) | 5:1 to 20:1 | The optimal ratio should be determined empirically to balance conjugation efficiency with the preservation of immunoreactivity.[2] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer | A slightly alkaline pH is crucial for the isothiocyanate-amine reaction. |
| pH | 8.5 - 9.5 | pH above 9.5 may increase the risk of antibody denaturation. |
| Reaction Temperature | Room Temperature (20-25°C) to 37°C | This compound can react efficiently at room temperature. 37°C can be used to increase the reaction rate. |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C if necessary. |
| Quenching Agent | 50-100 mM Glycine (B1666218) or Tris | Added to stop the reaction by consuming unreacted chelator.[3] |
Table 2: Comparison of Radiolabeling Conditions for Different Chelator-Antibody Conjugates
| Chelator Conjugate | Radionuclide | Radiolabeling Temperature | Radiolabeling Time | Radiochemical Yield (RCY) | Reference |
| oxo-DO3A-Trastuzumab | ⁶⁴Cu | Room Temperature | < 30 min | > 95% | [1] |
| DOTA-Trastuzumab | ⁶⁴Cu | Room Temperature | 2 hours | ~88% | [1] |
| PCTA-Trastuzumab | ⁶⁴Cu | Room Temperature | < 30 min | > 95% | [1] |
Experimental Protocols
I. Antibody Preparation
-
Buffer Exchange: The antibody should be in a suitable buffer for conjugation, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed. This can be achieved using a desalting column (e.g., PD-10) or through dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL using the conjugation buffer. Determine the precise concentration by measuring the absorbance at 280 nm (A280).
II. This compound Solution Preparation
-
Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the DMSO stock solution with the conjugation buffer to the desired concentration for addition to the antibody solution.
III. Antibody Conjugation
-
Reaction Setup: Add the calculated amount of the this compound solution to the antibody solution to achieve the desired molar excess (e.g., 10:1 chelator:antibody).
-
Incubation: Gently mix the reaction solution and incubate at room temperature or 37°C for 1-4 hours with gentle agitation.
-
Quenching (Optional): To stop the reaction, add a quenching agent such as glycine or Tris to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[3]
IV. Purification of the Immunoconjugate
-
Size Exclusion Chromatography (SEC): The most common method for purifying the antibody-chelator conjugate and removing unconjugated chelator is size exclusion chromatography.[4]
-
Equilibrate a desalting column (e.g., Sephadex G-25 or PD-10) with a suitable storage buffer for the antibody (e.g., phosphate-buffered saline, PBS).
-
Apply the conjugation reaction mixture to the column.
-
Elute the conjugate with the storage buffer. The antibody-chelator conjugate will elute in the void volume, while the smaller, unconjugated chelator molecules will be retained.
-
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is a scalable and efficient method for purification and buffer exchange.[4][5]
V. Characterization of the Immunoconjugate
-
Protein Concentration: Determine the final concentration of the purified immunoconjugate using a protein assay (e.g., BCA assay or A280 measurement).
-
Chelator-to-Antibody Ratio (CAR): The number of chelator molecules conjugated to each antibody molecule is a critical quality attribute.[6] This can be determined by:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass increase due to conjugation.
-
Radiometric Assay: Involves labeling the conjugate with a known amount of a radioisotope and measuring the radioactivity associated with the antibody.[2]
-
-
Immunoreactivity: It is essential to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. The immunoreactive fraction can be determined using methods such as:
-
Purity and Aggregation: Analyze the purified conjugate by size exclusion HPLC (SE-HPLC) to assess purity and detect the presence of aggregates.
Mandatory Visualizations
Caption: Workflow for this compound antibody conjugation and analysis.
Caption: Chemical principle of antibody conjugation and radiolabeling.
References
- 1. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lonza.com [lonza.com]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-SCN-Bn-oxo-DO3A Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. The precise delivery of radionuclides to specific biological targets, such as tumors, is achieved by conjugating them to targeting vectors like peptides. A critical component in this system is the bifunctional chelator, which securely binds the radioisotope and provides a reactive group for covalent attachment to the peptide.
p-SCN-Bn-oxo-DO3A is a highly effective bifunctional chelator designed for this purpose. It features the oxo-DO3A macrocyclic core, which forms exceptionally stable complexes with a variety of radiometals suitable for PET/SPECT imaging and targeted radiotherapy.[1] The key feature of this derivative is the para-isothiocyanatobenzyl (p-SCN-Bn) group, which allows for efficient and specific conjugation to primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on peptides and other biomolecules under mild conditions, forming a stable thiourea (B124793) bond.[2]
These application notes provide a detailed, step-by-step protocol for the conjugation of this compound to a model peptide, followed by purification, characterization, and a general protocol for subsequent radiolabeling.
Quantitative Data Summary
The following table summarizes typical quantitative data for the conjugation of DOTA-derivatives to peptides and their subsequent radiolabeling. These values can serve as a benchmark for optimizing your specific peptide labeling protocol.
| Parameter | Typical Value | Conditions / Notes |
| Conjugation Reaction | ||
| Molar Ratio (Chelator:Peptide) | 1.3 : 1 | A slight excess of the chelator is often used to drive the reaction to completion.[3] |
| Reaction Time | 16 hours | Can be optimized based on the reactivity of the specific peptide.[3] |
| Reaction Temperature | 37°C | Mild temperature to maintain peptide integrity.[3] |
| pH | 8.5 - 9.5 | Optimal for the reaction between the isothiocyanate group and primary amines. |
| Conjugation Yield | ~85% (isolated yield) | Highly dependent on the peptide sequence and reaction conditions.[3] |
| Radiolabeling | ||
| Radiochemical Yield | >90% | For 68Ga labeling of DOTA-peptides.[4] Can exceed 95% for 90Y and >98% for 177Lu.[1] |
| Specific Activity | Up to 1 GBq/nmol | For 68Ga-labeled DOTA-peptides.[5] |
| Stability | ||
| In Vitro Serum/Plasma Stability | >95% intact after 72 hours | For 177Lu-DOTA-peptide conjugates at 37°C.[6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the conjugation of the isothiocyanate group of this compound to a primary amine on a peptide.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
Nitrogen gas
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Peptide Preparation: Dissolve the peptide in a minimal amount of anhydrous DMF. If the peptide has poor solubility in DMF, a co-solvent such as water or DMSO can be used, but anhydrous conditions are preferred.
-
Chelator Preparation: In a separate vial, dissolve this compound in anhydrous DMF to a known concentration.
-
Reaction Setup:
-
In a clean, dry reaction vial, add the peptide solution.
-
While stirring, add 1.3 molar equivalents of the this compound solution to the peptide solution.[3]
-
Add a suitable base, such as Triethylamine (TEA), to the reaction mixture. The final pH of the reaction should be in the range of 8.5-9.5 to ensure the primary amines of the peptide are deprotonated and reactive.
-
-
Incubation:
-
Seal the reaction vial under a nitrogen atmosphere.
-
Incubate the reaction mixture at 37°C for 16 hours with continuous stirring.[3]
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding an excess of a primary amine-containing compound, such as Tris buffer, to consume any unreacted this compound.
-
Solvent Removal: After the incubation period, remove the solvent (DMF) from the reaction mixture using a rotary evaporator or by lyophilization.
Protocol 2: Purification of the oxo-DO3A-Peptide Conjugate by HPLC
This protocol outlines the purification of the newly formed conjugate from unreacted starting materials and byproducts.
Materials:
-
Crude oxo-DO3A-peptide conjugate
-
HPLC system with a preparative or semi-preparative C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Reconstitute the dried crude product from Protocol 1 in a minimal volume of Solvent A or a mixture of Solvent A and B that ensures complete dissolution.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-95% Solvent B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide conjugate.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and 280 nm if the peptide contains aromatic residues).
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the fractions with the desired purity.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified oxo-DO3A-peptide conjugate as a white, fluffy powder.
Protocol 3: Characterization of the oxo-DO3A-Peptide Conjugate
Confirmation of the successful conjugation and the purity of the final product is crucial.
Mass Spectrometry:
-
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common and effective method for determining the molecular weight of the peptide conjugate.
-
Procedure:
-
Prepare a solution of the purified conjugate.
-
Mix the sample with a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum.
-
-
Expected Result: The observed molecular weight should correspond to the calculated molecular weight of the oxo-DO3A-peptide conjugate.
Protocol 4: General Radiolabeling of the oxo-DO3A-Peptide Conjugate
This is a general protocol for radiolabeling the purified conjugate with a trivalent radiometal (e.g., 68Ga, 177Lu). Conditions should be optimized for the specific radionuclide and peptide.
Materials:
-
Purified oxo-DO3A-peptide conjugate
-
Radionuclide solution (e.g., 68GaCl3 in HCl or 177LuCl3 in HCl)
-
Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (typically 0.1 M, pH 4.0-5.0)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Reaction Setup:
-
In a sterile reaction vial, add a specific amount of the oxo-DO3A-peptide conjugate (e.g., 10-50 µg).
-
Add the appropriate buffer to adjust the pH to the optimal range for the chosen radionuclide (typically pH 4.0-5.0).
-
Add the radionuclide solution to the vial.
-
-
Incubation:
-
Quality Control:
-
After incubation, determine the radiochemical purity using radio-TLC or radio-HPLC.
-
The radiochemical purity should typically be >95%.
-
-
Purification (if necessary): If the radiochemical purity is not satisfactory, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge to remove unchelated radionuclide.
Visualizations
Caption: Experimental workflow for this compound peptide labeling.
Caption: Signaling pathway of the conjugation reaction.
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 4. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, proteolytic stability, and in vitro evaluation of DOTA conjugated p160 peptide based radioconjugates: [177Lu]Lu–DOTA–p160 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling with p-SCN-Bn-oxo-DO3A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator, p-SCN-Bn-oxo-DO3A (1-Oxa-4,7,10-triazacyclododecane-5-S-(4-isothiocyanatobenzyl)-4,7,10-triacetic acid), is a valuable tool in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. Its oxo-DO3A core provides a stable coordination cage for various radiometals, while the isothiocyanate (-SCN) group allows for efficient covalent conjugation to primary amines on biomolecules such as peptides and antibodies. This document provides detailed protocols for the conjugation of this compound to a targeting biomolecule and its subsequent radiolabeling with Lutetium-177 (¹⁷⁷Lu), a widely used therapeutic radionuclide.
Conjugation of this compound to Biomolecules
This protocol describes the conjugation of the isothiocyanate group of this compound to primary amine groups (e.g., lysine (B10760008) residues) on a peptide or antibody.
1.1. Materials and Reagents
-
Biomolecule (peptide or antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction vials
-
Standard laboratory equipment (pipettes, centrifuge, etc.)
1.2. Experimental Protocol
-
Biomolecule Preparation:
-
Ensure the biomolecule solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., sodium azide). If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 9.0) using an appropriate method like dialysis or a desalting column.
-
Adjust the concentration of the biomolecule to 1-5 mg/mL in the reaction buffer.
-
-
Chelator Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal molar ratio may need to be determined empirically for each specific biomolecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted chelator and byproducts by purifying the reaction mixture using a pre-equilibrated SEC column (e.g., PD-10).
-
Elute the conjugated biomolecule with an appropriate buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified conjugate. The number of chelators conjugated per biomolecule can be determined using methods like mass spectrometry.
-
1.3. Experimental Workflow: Conjugation
Optimizing pH Conditions for p-SCN-Bn-oxo-DO3A Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator p-SCN-Bn-oxo-DO3A is a critical component in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its isothiocyanate group (–SCN) allows for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies and peptides, forming a stable thiourea (B124793) linkage. The oxo-DO3A moiety serves as a robust chelating agent for various radiometals. The efficiency and success of the conjugation reaction are highly dependent on the reaction conditions, with pH being a paramount factor. This document provides detailed application notes and protocols for the optimal pH conditions for conjugating this compound to biomolecules.
Chemical Principle of Conjugation
The conjugation of this compound to a biomolecule occurs via the reaction of the electrophilic isothiocyanate group with a nucleophilic primary amine. For this reaction to proceed efficiently, the amine group must be in its deprotonated, free base form. The equilibrium between the protonated (R-NH₃⁺) and deprotonated (R-NH₂) forms of a primary amine is governed by its pKa and the pH of the solution. A pH above the pKa of the amine will favor the deprotonated, reactive form.
dot
Caption: Chemical reaction scheme for the conjugation of this compound to a primary amine on a biomolecule.
pH Considerations for Optimal Conjugation
The selection of the optimal pH for conjugation is a critical step to ensure high yields and maintain the integrity of the biomolecule. The recommended pH range for the reaction of isothiocyanates with primary amines is generally between 8.5 and 9.5 [1].
-
At pH < 8.0: The concentration of deprotonated primary amines is significantly reduced, leading to a slower reaction rate and lower conjugation efficiency.
-
At pH > 9.5: While the reaction with amines may still be efficient, a highly alkaline environment can be detrimental to the stability of many proteins, potentially leading to denaturation and loss of biological activity. Furthermore, the isothiocyanate group itself can undergo hydrolysis at a faster rate at very high pH.
It is also important to note that isothiocyanates can react with other nucleophilic groups, such as thiols (cysteine residues), particularly at a pH range of 6.0-8.0[]. Therefore, maintaining a pH of 8.5-9.5 helps to favor the reaction with primary amines over thiols.
Data Presentation: Recommended Reaction Conditions
The following table summarizes the recommended starting conditions for the conjugation of this compound to antibodies and peptides. These parameters should be optimized for each specific biomolecule and application.
| Parameter | Recommended Condition for Antibodies | Recommended Condition for Peptides |
| pH | 8.5 - 9.5 | 8.0 - 9.0 |
| Buffer | 0.1 M Sodium Bicarbonate, pH 9.0; 0.1 M HEPES, pH 8.5 | 0.1 M Sodium Bicarbonate, pH 8.5; 0.1 M Borate Buffer, pH 8.8 |
| Molar Ratio (Chelator:Biomolecule) | 10:1 to 50:1 | 1.5:1 to 5:1 |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Temperature | Room Temperature (20-25°C) or 37°C | Room Temperature (20-25°C) |
| Solvent for Chelator | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a general procedure for the conjugation of this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
Spectrophotometer
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, sodium azide), perform a buffer exchange into the Conjugation Buffer. This can be done using a desalting column or centrifugal filter units.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.
-
-
Chelator Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 20:1 chelator:mAb).
-
Slowly add the chelator solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Antibody-Chelator Conjugate:
-
Remove the unreacted chelator and DMSO by purifying the conjugate using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with Purification Buffer.
-
Collect the fractions containing the antibody-conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
Pool the relevant fractions and concentrate the purified conjugate using a centrifugal filter unit if necessary.
-
-
Characterization:
-
Determine the final concentration of the antibody-conjugate using a spectrophotometer (A280) or a protein assay (e.g., BCA).
-
Determine the number of chelators conjugated per antibody molecule (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radiometal and measuring the specific activity.
-
dot
References
Application Notes and Protocols: Calculating Molar Excess of p-SCN-Bn-oxo-DO3A for Biomolecule Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bifunctional chelator, p-SCN-Bn-oxo-DO3A, is a critical component in the development of radiopharmaceuticals for imaging and therapeutic applications.[1] Its structure incorporates a 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) cage for stably complexing radiometals, and a para-isothiocyanatobenzyl (p-SCN-Bn) group for covalent attachment to biomolecules.[1][2] The isothiocyanate group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on antibodies and other proteins, to form a stable thiourea (B124793) bond.[3]
Achieving an optimal labeling density—the average number of chelator molecules per biomolecule—is paramount. This is controlled by the molar excess of the chelator relative to the biomolecule in the conjugation reaction. An insufficient molar excess will result in low labeling density and a weak signal, while an excessive amount can lead to loss of biological activity, altered pharmacokinetics, or decreased solubility of the conjugate.[4] Therefore, careful calculation and optimization of the molar excess are essential for successful and reproducible results.
Experimental Protocols
Protocol 1: General Calculation of Molar Excess
The foundation of a successful conjugation is the accurate calculation of the amount of this compound needed.
-
Determine the Moles of the Biomolecule:
-
Accurately measure the concentration of your biomolecule (e.g., antibody, peptide) in mg/mL, for instance, by measuring absorbance at 280 nm.
-
Calculate the molar concentration using its molecular weight (MW).
-
Formula: Moles = (Volume in L) x (Concentration in g/L) / (MW in g/mol )
-
-
-
Select a Desired Molar Excess:
-
The optimal molar excess is empirical and depends on the biomolecule's reactivity and desired final chelator-to-biomolecule ratio. A common starting point for antibodies is a 5-fold to 20-fold molar excess of the chelator.[5] See Table 1 for recommended ranges.
-
-
Calculate the Moles of Chelator Required:
-
Formula: Moles of Chelator = Moles of Biomolecule × Desired Molar Excess
-
-
Calculate the Mass of Chelator to Add:
-
The molecular weight of this compound is approximately 494.5 g/mol (free acid form; always confirm the MW from your supplier's certificate of analysis, as it can be provided as a salt, e.g., 3HCl salt with MW 603.9 g/mol ).[6]
-
Formula: Mass of Chelator (g) = Moles of Chelator × MW of Chelator ( g/mol )
-
-
Prepare Stock Solution and Add to Reaction:
-
Dissolve the calculated mass of this compound in an appropriate anhydrous organic solvent like DMSO to a known concentration (e.g., 10 mg/mL).
-
Add the required volume of the chelator stock solution to the biomolecule solution. The final concentration of the organic solvent in the reaction mixture should typically be kept low (<10%) to avoid denaturation of the protein.
-
Protocol 2: Conjugation of this compound to an Antibody
This protocol outlines a typical procedure for conjugating the chelator to a monoclonal antibody (mAb).
-
Buffer Exchange:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, it must be buffer-exchanged into an amine-free, conjugation-friendly buffer.[5]
-
Recommended Buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.5. Phosphate-buffered saline (PBS) at pH 7.4 can also be used, though the reaction may be slower.
-
Method: Use a pre-equilibrated size-exclusion chromatography (SEC) column (e.g., PD-10) or centrifugal ultrafiltration devices.
-
-
Conjugation Reaction:
-
Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.
-
Calculate the required volume of the this compound stock solution as described in Protocol 1.
-
Add the chelator solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture. Common conditions include:
-
-
Purification of the Conjugate:
-
Remove unreacted chelator and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.[5]
-
Collect fractions containing the purified antibody-chelator conjugate. Protein-containing fractions can be identified by monitoring absorbance at 280 nm.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate (e.g., via A280 measurement).
-
Determine the average number of chelators per antibody. This can be achieved using methods such as:
-
Protocol 3: Radiolabeling and Quality Control
-
Radiolabeling:
-
Incubate the purified conjugate with the desired radiometal (e.g., ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac) in a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.5) at an optimized temperature (e.g., 37°C).
-
The incubation time can range from 20 minutes to over an hour.[7]
-
-
Quality Control - Radiochemical Purity (RCP):
-
Determine the RCP using methods like instant thin-layer chromatography (ITLC).[5]
-
For example, with some radiolabeled antibodies, the conjugate remains at the origin while free radiometal moves with the solvent front.[5]
-
Formula: RCP (%) = [Activity of Conjugate / (Activity of Conjugate + Activity of Free Radiometal)] × 100
-
Data Presentation
Table 1: Recommended Starting Molar Excess for Antibody Conjugation
| Molar Excess (Chelator:Antibody) | Expected Outcome | Considerations | Reference |
| 5:1 to 10:1 | Low to moderate labeling density (e.g., 1-5 chelators/mAb). | Good starting point to preserve antibody immunoreactivity. | [5][7][8] |
| 10:1 to 20:1 | Moderate to high labeling density. | A common range for balancing labeling efficiency and function. | [5][7][8] |
| 20:1 to 50:1 | High labeling density (e.g., >8 chelators/mAb). | Increased risk of reduced biological activity or aggregation. May be necessary for certain applications requiring high specific activity. | [7][8] |
Table 2: Example of Molar Excess Effects on Rituximab Conjugation with p-SCN-Bz-DOTA
| Initial Molar Excess (Chelator:mAb) | Average Chelators per mAb | Immunoreactive Fraction (%) | Reference |
| 10:1 | 1.62 ± 0.50 | 71.17 | [7][8] |
| Not specified | 6.42 ± 1.72 | 53.05 | [7][8] |
| 20:1 | 8 | Not specified, but higher ratios generally decrease immunoreactivity. | [7] |
| Not specified | 11.01 ± 2.64 | 19.37 | [7][8] |
Visualizations
Caption: Experimental workflow for conjugation and radiolabeling.
Caption: Balancing molar excess for optimal labeling.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. macrocyclics.com [macrocyclics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of p-SCN-Bn-oxo-DO3A Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator, p-SCN-Bn-oxo-DO3A, is a critical component in the development of targeted radiopharmaceuticals for imaging and therapeutic applications.[1][2] Its isothiocyanate group (SCN) facilitates covalent conjugation to primary amines on antibodies, while the oxo-DO3A cage stably complexes radiometals.[1][2] The successful synthesis of a this compound labeled antibody hinges on a robust purification strategy to remove unconjugated chelator and other impurities. This document provides detailed application notes and protocols for the purification of these immunoconjugates, with a focus on size-exclusion chromatography (SEC).
Core Principles
The purification process is designed to separate the desired antibody-chelator conjugate from unreacted this compound, antibody aggregates, and other reaction components. Size-exclusion chromatography is the industry-standard method for this application, as it separates molecules based on their hydrodynamic radius.[3][4][5] The larger antibody conjugate will elute from the column before the smaller, unconjugated chelator.
Experimental Workflow Overview
The overall process for generating and purifying a this compound labeled antibody involves three main stages: antibody preparation, conjugation, and purification. Each of these stages contains critical steps that must be carefully controlled to ensure a high-quality final product.
Caption: A generalized workflow for the preparation and purification of this compound labeled antibodies.
Data Presentation
Table 1: Recommended Buffer Compositions for Conjugation and Purification
| Stage | Buffer Component | Concentration | pH | Purpose |
| Conjugation | Sodium Bicarbonate (NaHCO₃) | 0.1 M | 9.0 | Provides an alkaline environment to deprotonate lysine (B10760008) primary amines for efficient conjugation.[6] |
| Purification (SEC) | Sodium Phosphate | 50-150 mM | 7.0 | A common non-denaturing mobile phase for SEC of antibodies.[7] |
| Sodium Chloride (NaCl) | 200 mM | - | Added to the mobile phase to reduce secondary ionic interactions.[8] | |
| Ammonium Acetate | 100-200 mM | 7.0 | A volatile, MS-friendly mobile phase for SEC-MS applications.[9][10] |
Table 2: Typical Size-Exclusion Chromatography Parameters
| Parameter | Recommended Value | Notes |
| Column Type | SEC column with a pore size appropriate for monoclonal antibodies (e.g., 200-300 Å) | Examples include Agilent AdvanceBio SEC, TSKgel UltraSW, and ACQUITY Premier Protein SEC.[8][10][11] |
| Column Dimensions | 4.6 x 300 mm or similar | |
| Mobile Phase | 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0 | For standard purification.[7][8] |
| 200 mM Ammonium Acetate, pH 7.0 | For LC-MS compatibility.[10] | |
| Flow Rate | 0.35 - 1.0 mL/min | Dependent on column dimensions and particle size.[8][11] |
| Detection | UV at 280 nm | For protein detection. |
| Temperature | 25 °C (Room Temperature) | |
| Injection Volume | 10 - 100 µL | Dependent on column loading capacity and sample concentration. |
Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
-
Buffer Exchange: The antibody, typically stored in a phosphate-buffered saline (PBS) solution, must be buffer-exchanged into a conjugation buffer. For this compound, a buffer with a pH of 9.0, such as 0.1 M sodium bicarbonate, is recommended to ensure the primary amine groups on lysine residues are deprotonated and available for reaction.[6] This can be achieved using a desalting column or through dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to a suitable level for the conjugation reaction, typically in the range of 1-10 mg/mL.
Protocol 2: Conjugation of this compound to the Antibody
-
Chelator Preparation: Dissolve the this compound in a compatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of, for example, 10 mM.[6]
-
Reaction Setup: Add the dissolved chelator to the antibody solution at a specific molar ratio. The optimal ratio will depend on the antibody and the desired number of chelators per antibody and should be determined empirically. A common starting point is a 10-fold molar excess of the chelator.
-
Incubation: Allow the reaction to proceed for a set time, for instance, 1 hour, at a controlled temperature, such as room temperature or 37°C.[6]
Protocol 3: Purification of the Antibody-Chelator Conjugate via SEC
-
Sample Preparation: Before loading onto the SEC column, clarify the crude conjugation mixture to remove any precipitates or particulate matter. This can be done by centrifugation at 10,000 x g for 15 minutes or by filtering through a 0.45 µm filter.[12]
-
Column Equilibration: Equilibrate the SEC column with the chosen mobile phase (see Table 2) until a stable baseline is achieved.
-
Injection and Separation: Inject the clarified crude conjugate onto the equilibrated SEC column. The separation will occur based on size, with the higher molecular weight antibody-chelator conjugate eluting first, followed by the lower molecular weight unconjugated chelator.
-
Fraction Collection: Collect the fractions corresponding to the eluting antibody conjugate peak, as identified by the UV detector at 280 nm.
-
Buffer Exchange (Optional): If the purification mobile phase is not suitable for downstream applications or storage, the purified conjugate can be buffer-exchanged into a desired formulation buffer.
Quality Control and Characterization
After purification, it is essential to characterize the this compound labeled antibody to ensure its quality and suitability for its intended application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
In Vivo Stability of p-SCN-Bn-oxo-DO3A Chelates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo stability testing of p-SCN-Bn-oxo-DO3A chelates, a critical component in the development of targeted radiopharmaceuticals. The this compound chelator is a versatile agent for stable radiolabeling and efficient conjugation to biomolecules, making it ideal for PET/SPECT imaging and targeted radiotherapy applications.[1]
Introduction
The bifunctional chelator, this compound, is a derivative of the macrocyclic DOTA chelator, designed for improved radiolabeling kinetics and stability.[2] Its isothiocyanate (-SCN) group allows for efficient and stable conjugation to primary amines on biomolecules such as antibodies and peptides, forming a robust thiourea (B124793) linkage.[1][2] The oxo-DO3A core provides strong and stable coordination with various radiometals, particularly Copper-64 (⁶⁴Cu), which is widely used in PET imaging.[3][4][5] The in vivo stability of the radiolabeled chelate-biomolecule conjugate is paramount to ensure accurate targeting and minimize off-target radiation dose. High stability prevents the release of the radiometal, which could otherwise lead to non-specific accumulation in tissues like the liver and kidneys.[6][7][8]
Key Advantages of this compound for ⁶⁴Cu Radiolabeling
Compared to the traditional p-SCN-Bn-DOTA, this compound offers several advantages for ⁶⁴Cu labeling:
-
Superior Radiolabeling Efficiency: Achieves high radiochemical yields (>95%) at room temperature in short reaction times (<30 minutes).[5] This is a significant improvement over DOTA, which often requires heating and longer incubation times to achieve comparable yields.[2][5]
-
Enhanced In Vitro and In Vivo Stability: ⁶⁴Cu-oxo-DO3A conjugates demonstrate high stability in serum, with minimal dissociation of ⁶⁴Cu over 48 hours.[3][4] This high stability is crucial for maintaining the integrity of the radioimmunoconjugate in the bloodstream and ensuring it reaches the target site intact.[7]
-
Improved Tumor Targeting and Imaging: Studies have shown that ⁶⁴Cu-oxo-DO3A-labeled antibodies can lead to higher tumor uptake and better tumor-to-background ratios in PET imaging compared to their DOTA-labeled counterparts.[5]
Experimental Protocols
The following protocols provide a general framework for the conjugation, radiolabeling, and in vivo stability assessment of this compound chelates.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the chelator to an antibody via the formation of a thiourea bond.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Chelator Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the resulting immunoconjugate from excess chelator using an SEC column pre-equilibrated with metal-free buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 7.0).
-
Characterization: Determine the antibody concentration and the average number of chelators per antibody molecule using spectrophotometry and/or mass spectrometry.
Protocol 2: Radiolabeling of Antibody-oxo-DO3A Conjugate with ⁶⁴Cu
This protocol outlines the radiolabeling of the immunoconjugate with ⁶⁴Cu.
Materials:
-
Antibody-oxo-DO3A conjugate
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium acetate buffer (0.1 M, pH 5.5)
-
Metal-free water
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the antibody-oxo-DO3A conjugate to ammonium acetate buffer.
-
pH Adjustment: Adjust the pH of the ⁶⁴CuCl₂ solution to 5.5 with ammonium acetate buffer.
-
Radiolabeling Reaction: Add the pH-adjusted ⁶⁴CuCl₂ to the immunoconjugate solution. The final antibody concentration is typically in the range of 1 mg/mL.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) by ITLC using a suitable mobile phase (e.g., 50 mM EDTA). The radiolabeled antibody should remain at the origin, while free ⁶⁴Cu moves with the solvent front.
-
Purification (if necessary): If the RCP is below 95%, purify the radioimmunoconjugate using an SEC column.
Protocol 3: In Vitro Serum Stability Assay
This assay evaluates the stability of the radioimmunoconjugate in human serum.
Materials:
-
Purified ⁶⁴Cu-labeled immunoconjugate
-
Human serum
-
Incubator at 37°C
-
Size-exclusion high-performance liquid chromatography (SEC-HPLC) system with a radioactivity detector
Procedure:
-
Incubation: Add the ⁶⁴Cu-labeled immunoconjugate to human serum to a final concentration of approximately 1 mg/mL.
-
Time Points: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 1, 4, 24, and 48 hours).[2]
-
Analysis: At each time point, analyze the aliquot by SEC-HPLC to separate the intact radioimmunoconjugate from any released ⁶⁴Cu or low-molecular-weight radiometabolites.
-
Quantification: Calculate the percentage of radioactivity associated with the antibody at each time point to determine the serum stability.
Protocol 4: In Vivo Biodistribution Study
This study assesses the distribution and clearance of the radioimmunoconjugate in an animal model.
Materials:
-
⁶⁴Cu-labeled immunoconjugate
-
Animal model (e.g., normal mice or tumor-bearing mice)
-
Saline for injection
-
Gamma counter
Procedure:
-
Animal Dosing: Inject a known amount of the ⁶⁴Cu-labeled immunoconjugate (typically 1-5 MBq) intravenously into the tail vein of the animals.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a group of animals (n=3-5 per group).
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation
The following tables summarize typical quantitative data obtained from studies comparing this compound with other chelators for ⁶⁴Cu labeling of antibodies.
Table 1: Comparison of Radiolabeling Efficiency and In Vitro Serum Stability
| Chelator Conjugate | Radiolabeling Conditions | Radiochemical Yield | Serum Stability (24h) | Serum Stability (48h) | Reference |
| ⁶⁴Cu-oxo-DO3A-Trastuzumab | Room Temp, <30 min | >95% | >95% | ~80% | [3] |
| ⁶⁴Cu-DOTA-Trastuzumab | Heated | 88% (after 2h at RT) | 54% | 26% | [3][5] |
| ⁶⁴Cu-oxo-DO3A-Rituximab | Not Specified | High | >95% | >94% | [3][4] |
| ⁶⁴Cu-DOTA-Rituximab | Not Specified | High | >95% | >94% | [3][4] |
Note: Stability data can vary slightly between different antibody conjugates and experimental conditions.
Table 2: In Vivo Biodistribution Data in Normal Mice (%ID/g at 48h post-injection)
| Organ | ⁶⁴Cu-oxo-DO3A-Rituximab | ⁶⁴Cu-DOTA-Rituximab | Reference |
| Blood | ~15-20 | ~15-20 | [3][4] |
| Liver | ~5-7 | ~5-7 | [3][4] |
| Spleen | ~2-4 | ~2-4 | [3][4] |
| Kidneys | ~3-5 | ~3-5 | [3][4] |
| Feces (cumulative %ID) | 3.7 | 2.2 | [3] |
Note: Biodistribution profiles for intact macrocyclic radioimmunoconjugates are often similar, with most activity remaining in the blood pool up to 48 hours.[3][4] Differences may be more pronounced in tumor models or with smaller targeting molecules.
Conclusion
The this compound chelator represents a significant advancement for the development of ⁶⁴Cu-based radiopharmaceuticals. Its ability to be radiolabeled under mild conditions with high efficiency, coupled with the high in vivo stability of its ⁶⁴Cu complexes, makes it an excellent choice for researchers and drug developers. The protocols and data presented here provide a comprehensive guide for the successful implementation of this compound in preclinical studies, ultimately facilitating the development of more effective targeted imaging and therapeutic agents.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High in Vivo Stability of 64Cu-Labeled Cross-Bridged Chelators Is a Crucial Factor in Improved Tumor Imaging of RGD Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of four bifunctional chelates for radiolabeling monoclonal antibodies with copper radioisotopes: biodistribution and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for p-SCN-Bn-oxo-DO3A in Gallium-68 Labeling
An in-depth guide to the use of p-SCN-Bn-oxo-DO3A for Gallium-68 labeling, tailored for researchers, scientists, and professionals in drug development, is detailed below. This document provides comprehensive application notes and experimental protocols, including data presentation in structured tables and mandatory visualizations of the experimental workflow.
Introduction
This compound is a bifunctional chelator designed for the stable complexation of radionuclides, such as Gallium-68 (⁶⁸Ga), and covalent conjugation to biomolecules. The chelator features a 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) derivative with an oxo group within the macrocyclic ring and a para-isothiocyanatobenzyl (p-SCN-Bn) group. The isothiocyanate moiety allows for efficient and stable conjugation to primary amines present on biomolecules like peptides and antibodies, forming a thiourea (B124793) linkage. The resulting radiolabeled biomolecules are primarily used as probes in Positron Emission Tomography (PET) imaging.
Principle of Gallium-68 Labeling
Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for PET imaging studies of biological processes with rapid kinetics. It is conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator. The labeling process involves the chelation of the trivalent Gallium-68 cation (⁶⁸Ga³⁺) by the DO3A macrocycle. This reaction is typically performed in an acidic buffer (pH 3.5-4.5) and requires heating to facilitate efficient and stable complex formation.
Applications in PET Imaging
⁶⁸Ga-labeled biomolecules are extensively used in clinical and preclinical PET imaging. A primary application is in oncology for the imaging of neuroendocrine tumors (NETs) that overexpress somatostatin (B550006) receptors (SSTRs).[1] By conjugating this compound to a somatostatin analog, such as octreotide (B344500) or its derivatives, a radiotracer can be developed to visualize and quantify SSTR expression in vivo. This information is crucial for patient diagnosis, staging, and therapy selection.
Considerations and Limitations
While DO3A-based chelators are widely used, the introduction of an oxo group in this compound may influence its properties. Studies on a similar chelator, [⁶⁸Ga]Oxo-DO3A-RGD, have indicated potential challenges. These include:
-
Formation of Isomers: The ⁶⁸Ga-labeling of oxo-DO3A conjugates can result in the formation of multiple species or isomers, which may require careful purification and characterization.[2]
-
In Vivo Stability: The stability of the ⁶⁸Ga-oxo-DO3A complex in biological media should be thoroughly evaluated, as some studies have reported instability in human serum.[2]
-
Protein Binding: High non-specific protein binding can be a characteristic of some ⁶⁸Ga-oxo-DO3A labeled compounds, potentially leading to increased background signal and altered biodistribution.[2]
Therefore, comprehensive in vitro and in vivo evaluation of any new this compound conjugate is critical to ensure its suitability as a PET imaging agent.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the use of this compound for Gallium-68 labeling.
1. Bioconjugation of this compound to a Peptide
This protocol describes the conjugation of the chelator to a peptide containing a primary amine (e.g., a lysine (B10760008) residue).
-
Materials:
-
This compound
-
Peptide of interest
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PD-10 desalting columns (or equivalent for purification)
-
Sterile, metal-free water and reaction vials
-
-
Protocol:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL. The basic pH is crucial for the deprotonation of the primary amine, making it reactive towards the isothiocyanate group.
-
Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or 37°C. Protect the reaction from light.
-
Purification: Purify the resulting peptide-chelator conjugate from the excess unconjugated chelator using a PD-10 desalting column, eluting with metal-free water or a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).
-
Characterization: Characterize the purified conjugate by methods such as HPLC and mass spectrometry to confirm successful conjugation and determine the number of chelators per peptide.
-
Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C.
-
2. Gallium-68 Labeling of the this compound-Peptide Conjugate
This protocol outlines the procedure for radiolabeling the conjugate with Gallium-68.
-
Materials:
-
This compound-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 N Hydrochloric acid (HCl) for elution
-
Sodium acetate (B1210297) buffer (0.1 M to 2.5 M)
-
Sterile, metal-free water and reaction vials
-
Heating block or water bath
-
C18 Sep-Pak cartridges (or equivalent for purification)
-
Saline solution
-
-
Protocol:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a sterile, metal-free reaction vial, add 10-50 µg of the this compound-peptide conjugate.
-
pH Adjustment: Add an appropriate volume of sodium acetate buffer to the reaction vial to bring the final pH of the reaction mixture to between 3.5 and 4.5 upon addition of the ⁶⁸Ga eluate.
-
Radiolabeling Reaction: Add the ⁶⁸Ga eluate (typically 0.5-1.0 mL) to the reaction vial containing the conjugate and buffer.
-
Incubation: Heat the reaction mixture at 95°C for 10-15 minutes.
-
Purification (optional but recommended):
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the ⁶⁸Ga-labeled peptide with a small volume (0.5-1 mL) of 50% ethanol in saline.
-
-
Final Formulation: The eluted radiolabeled peptide can be further diluted with sterile saline for in vivo applications.
-
3. Quality Control of ⁶⁸Ga-p-SCN-Bn-oxo-DO3A-Peptide
-
Radiochemical Purity (RCP):
-
Method: Radio-Thin Layer Chromatography (radio-TLC) or Radio-High Performance Liquid Chromatography (radio-HPLC).
-
radio-TLC System:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M sodium citrate (B86180) buffer (pH 6).
-
Analysis: Unchelated ⁶⁸Ga remains at the origin (Rf = 0), while the labeled peptide moves with the solvent front (Rf = 0.8-1.0).
-
-
radio-HPLC System:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid.
-
Detection: A UV detector in series with a radioactivity detector.
-
-
-
Radiochemical Yield (RCY): Calculated as the ratio of the activity of the purified radiolabeled peptide to the initial total ⁶⁸Ga activity used in the labeling reaction, corrected for decay.
-
Stability: The stability of the final product should be assessed in saline and in human serum at 37°C for at least 2 hours.
Data Presentation
Table 1: Typical Parameters for Gallium-68 Labeling of DO3A-Conjugated Peptides
| Parameter | Recommended Value/Range |
| Precursor Amount | 10 - 50 µg |
| Reaction Buffer | Sodium Acetate |
| Reaction pH | 3.5 - 4.5 |
| Reaction Temperature | 95 °C |
| Reaction Time | 10 - 15 minutes |
| Typical Radiochemical Purity | > 95% |
| Typical Radiochemical Yield | 70 - 90% (decay-corrected) |
Table 2: Quality Control Specifications for ⁶⁸Ga-labeled Peptides
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | ≥ 95% | radio-TLC / radio-HPLC |
| Radionuclidic Purity | ≥ 99.9% ⁶⁸Ga | Gamma Spectroscopy |
| Sterility | Sterile | Sterility Test |
| Endotoxin Level | < 175 EU/V | LAL Test |
Mandatory Visualizations
References
- 1. Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [⁶⁸Ga]NS₃-RGD and [⁶⁸Ga] Oxo-DO3A-RGD for imaging α(v)β₃ integrin expression: synthesis, evaluation, and comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lutetium-177 Labeling using p-SCN-Bn-oxo-DO3A
Introduction
Lutetium-177 (¹⁷⁷Lu) is a medium-energy beta-emitting radionuclide with a half-life of 6.65 days, making it an ideal candidate for targeted radionuclide therapy.[1][2] Its decay characteristics, which also include the emission of low-energy gamma photons, allow for simultaneous therapeutic action and imaging (theranostics).[3][4] The development of radiopharmaceuticals based on ¹⁷⁷Lu involves its stable chelation and conjugation to a targeting biomolecule, such as a peptide or an antibody.
p-SCN-Bn-oxo-DO3A is a bifunctional chelator designed for this purpose.[5] It features a 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) macrocyclic core that forms highly stable complexes with trivalent radiometals like Lutetium-177. The isothiocyanate (-SCN) functional group allows for efficient and stable covalent bonding to primary amines on biomolecules, forming a thiourea (B124793) linkage.[5][6] These application notes provide detailed protocols for the conjugation of this compound to biomolecules and the subsequent radiolabeling with Lutetium-177.
Data Presentation
Table 1: Properties of Lutetium-177
| Property | Value |
| Half-life | 6.65 days[1] |
| Beta (β⁻) Emissions (Max Energy) | 497 keV (78.6%), 384 keV (9.1%), 176 keV (12.2%)[1] |
| Gamma (γ) Emissions (Abundance) | 113 keV (6.6%), 208 keV (11%)[1] |
| Mean Beta Penetration in Soft Tissue | 670 µm[1] |
Table 2: Recommended Conditions for Conjugation and Radiolabeling
| Step | Parameter | Recommended Conditions |
| Conjugation | Biomolecule Buffer | 0.1 M Sodium Bicarbonate, pH 9.0[6] |
| Chelator:Biomolecule Molar Ratio | 5:1 to 20:1 (optimization required)[7] | |
| Reaction Temperature | Room Temperature or 37°C[6] | |
| Reaction Time | 1 hour[6] | |
| Radiolabeling | Reaction Buffer | 0.1 - 0.5 M Ammonium (B1175870) Acetate (B1210297) or Sodium Acetate, pH 5.0-6.0[2][8] |
| Reaction Temperature | 90-100°C[2][9] | |
| Reaction Time | 30 minutes[2][9] |
Table 3: Quality Control Parameters for ¹⁷⁷Lu-labeled Biomolecules
| Parameter | Method | Typical Acceptance Criteria |
| Radiochemical Purity | Radio-TLC, Radio-HPLC | >95%[10] |
| In Vitro Stability (Human Serum, 7 days) | Radio-TLC/HPLC | >95% intact[2] |
| In Vivo Stability (Human Plasma, 24h) | Radio-HPLC | Variable, compound-dependent[11] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Biomolecule (e.g., Antibody)
This protocol describes the covalent attachment of the this compound chelator to a biomolecule containing primary amine groups (e.g., lysine (B10760008) residues on an antibody).
Materials and Reagents:
-
Biomolecule (e.g., antibody)
-
This compound
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PD-10 desalting columns (or equivalent for size exclusion chromatography)
-
Phosphate (B84403) Buffered Saline (PBS)
Procedure:
-
Biomolecule Preparation: Buffer exchange the biomolecule into 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL. This ensures the primary amine groups are deprotonated and available for reaction.[6]
-
Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dissolved this compound to the biomolecule solution at a molar ratio of 10:1 (chelator:biomolecule). This ratio may require optimization.[7]
-
Incubation: Gently mix the reaction mixture and incubate for 1 hour at room temperature or 37°C.[6]
-
Purification: Purify the resulting conjugate from the excess, unconjugated chelator using a PD-10 desalting column equilibrated with PBS.[6]
-
Characterization: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA or UV absorbance). The number of chelators per biomolecule can be determined by methods such as MALDI-TOF mass spectrometry.
Protocol 2: Radiolabeling of the Biomolecule-p-SCN-Bn-oxo-DO3A Conjugate with Lutetium-177
This protocol outlines the chelation of Lutetium-177 by the DO3A moiety of the conjugated biomolecule.
Materials and Reagents:
-
Biomolecule-p-SCN-Bn-oxo-DO3A conjugate
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
0.5 M Ammonium Acetate or Sodium Acetate Buffer (pH 5.5)
-
0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution
-
Heating block
Procedure:
-
Reaction Setup: In a sterile, pyrogen-free reaction vial, add the biomolecule-p-SCN-Bn-oxo-DO3A conjugate (e.g., 20 µg).[2]
-
Buffering: Add 0.5 M ammonium acetate buffer to adjust the pH to 5.5.
-
Addition of Radionuclide: Add the desired amount of ¹⁷⁷LuCl₃ solution (e.g., 5 mCi).[2]
-
Incubation: Securely cap the vial and incubate at 95-100°C for 30 minutes in a heating block.[2]
-
Quenching: After incubation, cool the reaction vial to room temperature. Add a small volume of 0.05 M DTPA solution to chelate any remaining free ¹⁷⁷Lu.[8]
Protocol 3: Quality Control of ¹⁷⁷Lu-labeled Biomolecule
This protocol is essential to ensure the purity and identity of the final radiopharmaceutical.
Radiochemical Purity (RCP) by Radio-TLC:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.0.[12]
-
Procedure: Spot a small amount of the reaction mixture onto the ITLC-SG strip. Allow the mobile phase to ascend.
-
Analysis: In this system, the ¹⁷⁷Lu-labeled biomolecule remains at the origin (Rf = 0), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1). Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin.
Radiochemical Purity (RCP) by Radio-HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient system of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used. A phosphate buffer/acetonitrile gradient can also be employed to avoid peak tailing.[10]
-
Procedure: Inject the sample onto the HPLC system.
-
Analysis: Monitor the eluate with a UV detector and a radioactivity detector. The retention time of the ¹⁷⁷Lu-labeled biomolecule should be compared to that of the unlabeled conjugate. The percentage of radioactivity associated with the product peak represents the radiochemical purity.
Protocol 4: In Vitro Serum Stability
This protocol assesses the stability of the radiopharmaceutical in a biologically relevant medium.
Procedure:
-
Add the purified ¹⁷⁷Lu-labeled biomolecule to human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot by radio-TLC or radio-HPLC as described in Protocol 3 to determine the percentage of intact radiopharmaceutical. A high stability of over 95% after several days is often observed for DOTA-based chelates.[2]
Visualizations
Caption: Workflow for biomolecule conjugation and Lutetium-177 labeling.
Caption: Mechanism of ¹⁷⁷Lu-antibody targeted therapy.
References
- 1. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theranostic Applications of Lutetium-177 in Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. inis.iaea.org [inis.iaea.org]
- 10. Improved quality control of [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing p-SCN-Bn-oxo-DO3A Labeling Efficiency
A Technical Support Center for Scientists, Researchers, and Developers
This guide provides in-depth technical support for researchers using the bifunctional chelator p-SCN-Bn-oxo-DO3A for labeling antibodies, peptides, and other biomolecules. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional chelator. It features a macrocyclic DO3A core capable of stably chelating (binding) various metal ions, particularly radiometals used in medical imaging (PET, SPECT) and targeted radiotherapy.[1] The molecule is made "bifunctional" by the addition of a para-isothiocyanatobenzyl (p-SCN-Bn) group. This SCN group is a reactive linker that covalently attaches the entire chelator-metal complex to primary amine groups (-NH₂) found on biomolecules like antibodies or peptides.[1]
Q2: What is the chemical principle behind the labeling reaction?
A2: The labeling process occurs in two main stages: conjugation and radiolabeling.
-
Conjugation: The isothiocyanate group (-N=C=S) on the this compound reacts with a non-protonated primary amine group (e.g., the epsilon-amino group of a lysine (B10760008) residue on an antibody) to form a stable thiourea (B124793) bond (-NH-C(S)-NH-). This reaction is highly dependent on pH.[2][3]
-
Radiolabeling: Once the chelator is conjugated to the biomolecule, the DO3A cage is used to chelate a desired radiometal. This step's efficiency depends on factors like temperature, pH, and the absence of competing metal ions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the conjugation of this compound to biomolecules.
Problem Area: Low Conjugation Yield
Q3: My final conjugate yield is very low. What are the most likely causes?
A3: Low yield is the most common issue and can stem from several factors. The primary culprits are suboptimal reaction pH, the presence of competing nucleophiles in your buffer, hydrolyzed chelator, or an inappropriate molar ratio of reactants. It's crucial to systematically evaluate each of these variables.[4][5]
A logical workflow for troubleshooting this issue is presented below.
Q4: Can my choice of buffer inhibit the reaction?
A4: Absolutely. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with this chemistry. These buffer molecules will act as competing nucleophiles, reacting with the this compound and significantly reducing the amount available to label your target biomolecule.[4]
Q5: What buffers are recommended for the conjugation step?
A5: Amine-free buffers are essential. Commonly used and recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or HEPES buffer. Ensure the final pH of the reaction mixture is within the optimal range.[4][6][7]
| Buffer System | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.5 | Commonly used, but pH may need to be adjusted upwards for optimal reaction. |
| Carbonate-Bicarbonate | 9.0 - 9.6 | Often provides the ideal pH for efficient isothiocyanate-amine coupling. |
| HEPES | 7.0 - 8.5 | Good buffering capacity in the physiological range; pH must be adjusted. |
| Borate | 8.0 - 9.5 | Another suitable alternative to amine-containing buffers. |
Q6: How critical is pH for the conjugation reaction?
A6: Reaction pH is one of the most critical parameters. The target primary amine on your protein needs to be deprotonated (in the -NH₂ form) to be nucleophilic and reactive. This requires a basic pH, typically between 8.5 and 9.5.[2][3] At lower pH values, the amine is protonated (-NH₃⁺) and non-reactive. However, at very high pH (e.g., >10), the rate of hydrolysis of the isothiocyanate group increases, which deactivates the chelator.[8]
| Reaction pH | Relative Amine Reactivity | Chelator Stability (Hydrolysis) | Overall Efficiency |
| 7.0 - 7.5 | Very Low | High | Poor |
| 8.0 - 8.5 | Moderate | Good | Moderate |
| 8.5 - 9.5 | High | Moderate | Optimal |
| > 10.0 | High | Low | Decreased |
Q7: Could my this compound reagent be the problem?
A7: Yes. Isothiocyanates are susceptible to hydrolysis, especially when exposed to moisture. If the reagent is old or has been stored improperly, it may be partially or fully hydrolyzed and thus inactive.[4] Always use a fresh stock solution prepared in an anhydrous solvent like DMSO or DMF for the best results. Additionally, the molar ratio of chelator to biomolecule must be optimized; a common starting point is a 10:1 to 20:1 molar excess of chelator.[1]
Problem Area: Poor Stability or Performance of the Final Conjugate
Q8: My labeled antibody shows reduced binding affinity or high background signal. What happened?
A8: This issue often points to an excessively high chelator-to-antibody ratio (CAR). While a molar excess of the chelator is needed to drive the reaction, too much can lead to the modification of multiple lysine residues within or near the antigen-binding sites of the antibody, altering its structure and hindering its function. A high CAR can also increase non-specific binding and lead to faster clearance in vivo.
Solution: Perform a titration experiment, testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) of this compound to your biomolecule. Analyze the resulting conjugates for both labeling efficiency and functional integrity (e.g., immunoreactivity via ELISA or flow cytometry) to determine the optimal balance.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation
This protocol provides a starting point for conjugating this compound to a monoclonal antibody (mAb).
-
Buffer Exchange:
-
The mAb must be in an amine-free buffer. If it is in a Tris or glycine buffer, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0).
-
This can be done using dialysis or a spin filtration column (e.g., with a 30 kDa MWCO).
-
Adjust the final mAb concentration to 2-5 mg/mL.
-
-
Prepare Chelator Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the volume of the chelator stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess over the mAb).
-
While gently vortexing the mAb solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted chelator and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, use spin filtration, repeatedly washing the conjugate with the storage buffer.
-
-
Characterization:
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Assess the number of chelators per antibody (CAR) if required, often done using MALDI-TOF mass spectrometry.
-
Confirm the preservation of antibody integrity and immunoreactivity.
-
Protocol 2: Quality Control using Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is used to separate the final conjugate from any aggregates that may have formed and from any remaining free chelator.
-
Column: A suitable SEC column (e.g., with a pore size appropriate for IgG separation).
-
Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at 280 nm (for the antibody) and potentially a second wavelength if the chelator has a distinct absorbance peak.
-
Analysis: The desired product will be the main peak eluting at the expected retention time for the antibody. High molecular weight species eluting earlier are aggregates, while low molecular weight species eluting later represent free, unreacted chelator.
References
- 1. Efficient 1-Step Radiolabeling of Monoclonal Antibodies to High Specific Activity with 225Ac for α-Particle Radioimmunotherapy of Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Conjugation Troubleshooting [bio-techne.com]
- 6. abcam.com [abcam.com]
- 7. Fluorescein Isothiocyanate (FITC) - conjugated Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: p-SCN-Bn-oxo-DO3A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of p-SCN-Bn-oxo-DO3A, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional chelator. It features a macrocyclic oxo-DO3A core capable of stably chelating various metal ions, including radionuclides used in medical imaging (PET/SPECT) and therapy. It is functionalized with a para-isothiocyanatobenzyl (p-SCN-Bn) group, which allows for covalent conjugation to primary amine groups on biomolecules such as antibodies, peptides, and proteins. This makes it a valuable tool for developing targeted radiopharmaceuticals.
Q2: What is the primary cause of this compound degradation?
A2: The isothiocyanate (-N=C=S) group is highly electrophilic and susceptible to hydrolysis, which is the primary degradation pathway for this compound in aqueous environments. This reaction converts the reactive isothiocyanate group into an unreactive amine, preventing its conjugation to the target biomolecule.
Q3: How does pH affect the stability of this compound?
A3: The stability of the isothiocyanate group is highly pH-dependent. Generally, the rate of hydrolysis increases with increasing pH. Alkaline conditions favor the nucleophilic attack of hydroxide (B78521) ions on the isothiocyanate's central carbon atom. While a basic pH (typically 8.5-9.5) is required to deprotonate the primary amine groups on biomolecules for efficient conjugation, this also accelerates the competing hydrolysis reaction. Therefore, optimizing the pH is a critical balancing act.
Q4: How should I store this compound to ensure its stability?
A4: To prevent degradation, this compound should be stored as a dry solid at low temperatures. Recommended storage conditions are:
-
Long-term: -20°C or colder, desiccated.
-
Short-term: Can be kept at 4°C for brief periods, desiccated.
Once dissolved in an aqueous buffer, the solution should be used immediately to minimize hydrolysis.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
Possible Cause: Hydrolysis of this compound before or during the conjugation reaction.
Troubleshooting Steps:
-
pH Optimization: The optimal pH for conjugation is a compromise between amine reactivity and isothiocyanate stability. While a higher pH increases the concentration of reactive deprotonated amines, it also accelerates hydrolysis.
-
Recommendation: Start with a conjugation buffer at pH 8.5. If conjugation is inefficient, consider incrementally increasing the pH to 9.0 or 9.5, while being mindful of the increased potential for hydrolysis.
-
-
Buffer Selection: The composition of the buffer can influence the rate of hydrolysis.
-
Recommendation: Use non-nucleophilic buffers such as sodium bicarbonate or borate (B1201080) buffers. Avoid amine-containing buffers like Tris, as they will compete with the target biomolecule for reaction with the isothiocyanate group.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the extent of hydrolysis.
-
Recommendation: Minimize the reaction time as much as possible. Perform initial optimization experiments to determine the shortest time required to achieve the desired degree of labeling. Conduct the reaction at room temperature or 4°C to slow down the hydrolysis rate.
-
-
Reagent Preparation: Prepare the this compound solution immediately before use. Do not store it in an aqueous solution.
-
Recommendation: Dissolve the required amount of this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF first, and then add it to the buffered protein solution.
-
Issue 2: Inconsistent or Non-Reproducible Conjugation Results
Possible Cause: Variable levels of this compound hydrolysis due to inconsistencies in experimental conditions.
Troubleshooting Steps:
-
Strict Protocol Adherence: Ensure that all experimental parameters, including pH, buffer composition, temperature, reaction time, and reagent preparation, are kept consistent between experiments.
-
Reagent Quality: The quality of the this compound can affect its reactivity.
-
Recommendation: Purchase from a reputable supplier and store it under the recommended conditions. If in doubt about the quality, consider analytical validation of a new batch.
-
-
Water Quality: Use high-purity, nuclease-free water to prepare all buffers and solutions to avoid contaminants that could interfere with the reaction.
Data Presentation
The following table summarizes the key parameters influencing the stability and reactivity of this compound.
| Parameter | Recommended Range/Condition | Rationale | Potential Issues if Deviated |
| Storage (Solid) | -20°C, Desiccated | Minimizes hydrolysis and degradation. | Increased rate of hydrolysis, leading to inactive reagent. |
| Storage (Solution) | Use immediately | The isothiocyanate group is unstable in aqueous solutions. | Rapid hydrolysis, resulting in low conjugation efficiency. |
| Conjugation pH | 8.5 - 9.5 | Balances the need for deprotonated amines for reaction with the increased rate of hydrolysis at higher pH. | < 8.5: Low conjugation efficiency due to protonated amines. > 9.5: Significant hydrolysis of the isothiocyanate group. |
| Conjugation Buffer | Sodium Bicarbonate, Borate | Non-nucleophilic and maintains a stable pH. | Amine-containing buffers (e.g., Tris) will compete in the reaction. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures slow down the rate of hydrolysis. | Higher temperatures can accelerate hydrolysis and potentially denature the biomolecule. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with a suitable buffer for the subsequent application (e.g., PBS or ammonium (B1175870) acetate).
-
-
Characterization:
-
Determine the degree of labeling (chelator-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radionuclide and measuring the specific activity.
-
Mandatory Visualization
Caption: Workflow illustrating the critical balance between conjugation and hydrolysis of this compound.
Caption: A troubleshooting decision tree for low conjugation efficiency with this compound.
issues with p-SCN-Bn-oxo-DO3A solubility in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with p-SCN-Bn-oxo-DO3A in aqueous buffers. It is intended for researchers, scientists, and drug development professionals working with this bifunctional chelator for applications such as radiolabeling and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile bifunctional chelator. It features a DO3A macrocyclic core for stably chelating radiometals, making it suitable for PET/SPECT imaging and targeted radiotherapy.[1] The molecule is also equipped with a para-isothiocyanatobenzyl (p-SCN-Bn) group, which allows for covalent conjugation to primary amines on biomolecules like antibodies and peptides.[1]
Q2: Why am I experiencing difficulty dissolving this compound in my aqueous buffer?
A2: this compound, like many organic molecules with complex structures, can have limited solubility in purely aqueous solutions. The solubility is influenced by several factors including pH, buffer composition, concentration, and temperature. The isothiocyanate (-SCN) group is also susceptible to hydrolysis in aqueous environments, which can affect the overall behavior of the compound in solution.
Q3: What is the recommended solvent for initial stock solutions of this compound?
A3: It is recommended to prepare initial high-concentration stock solutions in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These stock solutions can then be added in small volumes to your aqueous reaction buffer to achieve the desired final concentration, minimizing the risk of precipitation.
Q4: How does pH affect the solubility and stability of this compound?
A4: The pH of the aqueous buffer is a critical factor. The carboxylic acid groups on the DO3A moiety are deprotonated at higher pH, which can increase aqueous solubility. However, the isothiocyanate group is more susceptible to hydrolysis at alkaline pH.[2] For conjugation reactions with primary amines on proteins, a pH range of 8.5 to 9.5 is typically used, which represents a compromise between amine reactivity and isothiocyanate stability. The stability of the isothiocyanate group is generally lower in buffers compared to deionized water.[3][4]
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle warming can be used to aid dissolution, but prolonged heating or high temperatures should be avoided. Heat can accelerate the degradation of the isothiocyanate group, reducing the efficiency of subsequent conjugation reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous buffers.
Problem 1: The compound precipitates immediately upon addition to my aqueous buffer.
-
Is your stock solution concentration too high?
-
Try preparing a more dilute stock solution in your organic solvent.
-
-
Are you adding the stock solution too quickly?
-
Add the organic stock solution dropwise to the vigorously vortexing aqueous buffer to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Is the volume of organic solvent too high in your final solution?
-
Aim to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 10% (v/v), as higher concentrations can be detrimental to proteins and may affect the reaction.
-
-
Is the pH of your buffer appropriate?
-
The protonation state of the carboxylic acid groups affects solubility. For many applications, a neutral to slightly alkaline pH may improve solubility. However, for conjugation, the pH needs to be optimized for the reaction (typically pH 8.5-9.5).
-
Problem 2: The compound dissolves initially but then becomes cloudy or precipitates over time.
-
Is the isothiocyanate group hydrolyzing?
-
Is the compound degrading?
Problem 3: My conjugation reaction is inefficient.
-
Was the this compound solution freshly prepared?
-
Due to the instability of the isothiocyanate group in aqueous buffers, it is critical to prepare the solution immediately before initiating the conjugation reaction.
-
-
Is the pH of your conjugation buffer optimal?
-
The reaction between the isothiocyanate group and a primary amine is pH-dependent. The ideal pH range is typically 8.5-9.5 to ensure the amine is deprotonated and nucleophilic.
-
-
Are there primary amines in your buffer?
-
Buffers containing primary amines, such as Tris, are incompatible with isothiocyanate chemistry as they will compete with your target molecule for conjugation. Use buffers without primary amines, such as carbonate, bicarbonate, or HEPES.
-
-
Is the concentration of your biomolecule sufficient?
-
For efficient conjugation, it is recommended to use a biomolecule concentration of at least 0.5 mg/mL.[5]
-
Quantitative Data Summary
| Parameter | Value / Recommendation | Source / Comment |
| Chemical Formula | C₂₂H₃₀N₄O₇S | [6] |
| Molecular Weight | 494.56 g/mol | |
| Recommended Stock Solvent | DMSO, DMF | General practice for this class of compounds. |
| Solubility in DMSO | ≥ 20.83 mg/mL (for p-SCN-Bn-DOTA) | [7] |
| Recommended Final Organic Solvent Concentration | < 10% (v/v) | To maintain protein stability and reaction integrity. |
| Recommended Conjugation pH | 8.5 - 9.5 | To deprotonate primary amines for reaction. |
| Incompatible Buffers | Tris, Glycine (any buffer with primary amines) | These will compete in the conjugation reaction. |
| Compatible Buffers | Carbonate, Bicarbonate, HEPES, Phosphate | Choose a buffer appropriate for your biomolecule and the target pH. |
| Stability in Aqueous Buffer | Limited; prone to hydrolysis. Use freshly prepared solutions. | [2][3][4] |
Experimental Protocols
Protocol for Preparing this compound for Bioconjugation
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO or DMF
-
Conjugation Buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Biomolecule (e.g., antibody) in a suitable buffer
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of, for example, 10 mg/mL. Briefly vortex to ensure complete dissolution. This stock solution should be used immediately.
-
-
Prepare Biomolecule:
-
Ensure your biomolecule is in a buffer that is free of primary amines (e.g., exchange into carbonate buffer using a desalting column).
-
Adjust the concentration of the biomolecule to be within the optimal range for conjugation (typically 1-10 mg/mL).
-
-
Perform Conjugation:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the biomolecule.
-
While vigorously vortexing the biomolecule solution, add the calculated volume of the this compound stock solution dropwise.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
After the incubation period, remove the unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility and conjugation issues.
References
Technical Support Center: Purification of Biomolecule-DO3A Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated p-SCN-Bn-oxo-DO3A from bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
A1: this compound is a bifunctional chelator commonly used for attaching radiometals to biomolecules like antibodies for applications in PET/SPECT imaging and targeted radiotherapy.[1] It contains an isothiocyanate (-SCN) group that reacts with primary amines on the biomolecule to form a stable thiourea (B124793) bond. Following the conjugation reaction, any unreacted, or unconjugated, this compound remains in the solution. It is crucial to remove this excess unconjugated chelator to:
-
Ensure accurate quantification of the conjugated product: The presence of free chelator can interfere with assays used to determine the chelatorto-antibody ratio.
-
Prevent competition for the radiometal: Free chelator will compete with the conjugated chelator for the radiometal, reducing the radiolabeling efficiency of the desired product.
-
Avoid potential in vivo toxicity or altered biodistribution: Unconjugated chelators can have their own pharmacokinetic and safety profiles, which could interfere with the interpretation of preclinical and clinical studies.
Q2: What are the common methods for removing unconjugated this compound?
A2: The significant size difference between the large biomolecule conjugate (e.g., an antibody at ~150 kDa) and the small unconjugated this compound molecule (~604 Da) allows for efficient separation using several standard laboratory techniques.[2][3] The most common methods are:
-
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size as they pass through a column packed with porous beads.[4]
-
Dialysis: This method involves the passive diffusion of small molecules across a semi-permeable membrane while retaining larger molecules.[2][5]
-
Tangential Flow Filtration (TFF): This is a rapid filtration method where the solution flows tangentially across a membrane, allowing smaller molecules to pass through while retaining larger ones.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the scale of your experiment, the required purity, processing time, and available equipment. The table below provides a comparison of the key performance parameters for each method.
Data Presentation: Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Removal Efficiency | >99% | >99% (with sufficient buffer exchanges) | >99% |
| Product Yield | >95% | >90% | >95% |
| Processing Time | 30-60 minutes | 12-48 hours | 1-4 hours |
| Scalability | Good for lab scale; can be scaled up | Good for lab scale; can be cumbersome for large volumes | Excellent for both lab and industrial scale |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane | Convective transport through a semi-permeable membrane |
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Product Recovery | - Protein aggregation and precipitation on the column.- Non-specific binding of the conjugate to the column matrix. | - Centrifuge or filter the sample before loading to remove aggregates.- Ensure the buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions. |
| Poor Separation of Conjugate and Unconjugated Chelator | - Inappropriate column choice (pore size too large or too small).- Column is overloaded. | - Select a column with a fractionation range appropriate for separating a ~150 kDa protein from a ~0.6 kDa small molecule.- Do not exceed the recommended sample loading volume for the column (typically 1-2% of the total column volume for high-resolution separation). |
| Broad Peaks | - Column is not packed well.- Flow rate is too high. | - Use a pre-packed column for best performance.- Reduce the flow rate to allow for better separation. |
Dialysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Removal of Unconjugated Chelator | - Insufficient buffer volume or number of buffer changes.- Dialysis time is too short. | - Use a dialysis buffer volume that is at least 100-200 times the sample volume.- Perform at least three buffer changes over a 24-hour period. |
| Product Loss | - The molecular weight cut-off (MWCO) of the dialysis membrane is too large.- Leakage from the dialysis tubing or cassette. | - Use a dialysis membrane with an MWCO of 10-14 kDa for a ~150 kDa antibody to ensure retention of the conjugate.- Inspect the dialysis device for leaks before and during use. |
| Sample Dilution | - Osmotic pressure differences between the sample and the dialysis buffer. | - Ensure the dialysis buffer has a similar osmolarity to the sample buffer. |
Experimental Protocols
Detailed Methodology for Size Exclusion Chromatography (SEC)
This protocol is designed for the purification of an antibody-p-SCN-Bn-oxo-DO3A conjugate from unconjugated chelator using a pre-packed desalting column.
Materials:
-
Conjugation reaction mixture containing the antibody conjugate and unconjugated this compound.
-
Pre-packed desalting column (e.g., PD-10 column or similar, with a size exclusion limit appropriate for separating molecules >5 kDa from smaller molecules).
-
Purification buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Collection tubes.
-
UV-Vis spectrophotometer.
Procedure:
-
Column Equilibration:
-
Remove the top and bottom caps (B75204) of the desalting column.
-
Allow the storage solution to drain out by gravity.
-
Equilibrate the column by adding 25-30 mL of purification buffer. Allow the buffer to run through the column completely. This step ensures that the column is equilibrated with the buffer in which the final product will be collected.
-
-
Sample Loading:
-
Allow the equilibration buffer to completely enter the column bed.
-
Carefully load the conjugation reaction mixture (up to 2.5 mL for a standard PD-10 column) onto the top of the column bed.
-
Allow the sample to completely enter the column bed.
-
-
Elution and Fraction Collection:
-
Place a collection tube under the column outlet.
-
Add purification buffer to the top of the column.
-
The larger antibody conjugate will pass through the column more quickly and elute first. The smaller, unconjugated this compound will be retained in the pores of the resin and elute later.
-
Collect fractions of approximately 0.5-1.0 mL. Typically, the purified conjugate will be in the first few fractions after the void volume.
-
-
Analysis of Fractions:
-
Measure the absorbance of each fraction at 280 nm (A280) using a UV-Vis spectrophotometer to determine the protein concentration.
-
The fractions with the highest A280 reading contain the purified antibody conjugate.
-
Pool the protein-containing fractions.
-
-
Confirmation of Purity:
-
To confirm the removal of the unconjugated chelator, the pooled fractions can be analyzed by HPLC or mass spectrometry.
-
Mandatory Visualization
References
- 1. Comparative analysis of tangential flow filtration and ultracentrifugation, both combined with subsequent size exclusion chromatography, for the isolation of small extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: p-SCN-Bn-oxo-DO3A Conjugate Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for aggregation issues encountered during the conjugation of p-SCN-Bn-oxo-DO3A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional chelating agent. It contains a macrocyclic DO3A core capable of stably chelating various metal ions, and a p-SCN (isothiocyanate) group. This reactive group allows for the covalent attachment of the chelator to biomolecules, such as antibodies or peptides, through the formation of a stable thiourea (B124793) bond with primary amines (e.g., on lysine (B10760008) residues). Its primary application is in the development of radiopharmaceuticals for imaging and therapy, where the chelator is used to link a radionuclide to a targeting biomolecule.
Q2: What is the underlying chemistry of the conjugation reaction between this compound and a protein?
The conjugation reaction involves the nucleophilic attack of a deprotonated primary amine group (R-NH2) on the biomolecule onto the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction forms a stable thiourea linkage. The efficiency of this reaction is pH-dependent, with slightly alkaline conditions (pH 8.5-9.5) favoring the deprotonation of primary amines, thus enhancing their nucleophilicity.
Q3: What are common causes of aggregation when working with this compound conjugates?
Aggregation of this compound conjugates can be caused by several factors:
-
High Molar Ratio of Chelator to Protein: An excessive amount of the chelator can lead to over-conjugation, altering the protein's surface charge and hydrophobicity, which can promote aggregation.
-
Inappropriate Reaction pH: While an alkaline pH is necessary for the reaction, a pH that is too high or too low can lead to protein denaturation and subsequent aggregation.
-
Presence of Contaminants: Contaminants such as heavy metals can sometimes promote aggregation.[1]
-
Buffer Composition: The presence of certain salts or a low ionic strength buffer can sometimes lead to protein instability and aggregation.
-
Protein-Specific Properties: Some proteins are inherently more prone to aggregation, and the conjugation process can exacerbate this tendency.
Troubleshooting Guide
Issue: Visible Precipitate or Cloudiness Observed During or After Conjugation
This is a clear indication of conjugate aggregation. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow
References
impact of buffer choice on p-SCN-Bn-oxo-DO3A labeling
This technical support center provides guidance on the impact of buffer choice on p-SCN-Bn-oxo-DO3A labeling for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for conjugating this compound to an antibody or protein?
A1: Amine-free buffers with a pH range of 8.5-9.5 are recommended for optimal conjugation. The slightly alkaline pH ensures that the primary amine groups (e.g., on lysine (B10760008) residues) of the protein are deprotonated and readily available to react with the isothiocyanate group of this compound. Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate/carbonate, and borate (B1201080) buffers. For example, a 0.1 M sodium bicarbonate buffer with a pH of 9.0 is a good starting point.[1] Another successful conjugation has been reported using 0.1 M HEPES buffer at pH 8.9.[2]
Q2: Are there any buffers I should avoid when working with this compound?
A2: Yes. It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the primary amines on your target protein for reaction with the isothiocyanate group, significantly reducing the conjugation efficiency. You should also avoid buffers containing sodium azide (B81097), as it can interfere with the reaction.[3]
Q3: What is the recommended pH for the conjugation reaction?
A3: The recommended pH for the conjugation reaction is between 8.5 and 9.5. This pH range facilitates the nucleophilic attack of the deprotonated amine groups on the protein with the isothiocyanate group of the chelator. A lower pH may result in protonation of the amines, reducing their reactivity, while a significantly higher pH could potentially lead to protein denaturation.
Q4: How does the choice of buffer impact the stability of the resulting conjugate?
A4: The buffer choice during conjugation primarily affects the efficiency of the reaction. Once the stable thiourea (B124793) bond is formed between the protein and this compound, the stability of the conjugate is generally high. Studies have shown that immunoconjugates of this compound exhibit good stability in serum.[2][4] For long-term storage of the conjugate, it is advisable to use a buffer that is optimal for the stability of the specific antibody or protein, typically a buffer with a neutral pH, such as PBS at pH 7.4.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Buffer Composition: The conjugation buffer may contain primary amines (e.g., Tris, glycine) that compete with the target protein for the this compound.[3] | Switch to an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer. |
| Suboptimal pH: The pH of the conjugation buffer may be too low, leading to protonation of the primary amines on the protein and reduced reactivity. | Adjust the pH of the conjugation buffer to the optimal range of 8.5-9.5. | |
| Presence of Interfering Substances: The protein solution may contain substances like sodium azide that can interfere with the conjugation reaction.[3] | Dialyze the protein against an appropriate amine-free buffer to remove any interfering substances before conjugation. | |
| Inconsistent Labeling Results | Buffer Variability: Inconsistent preparation of the conjugation buffer can lead to pH variations and affect the reaction efficiency. | Prepare fresh conjugation buffer for each experiment and verify the pH immediately before use. |
| Degradation of this compound: The isothiocyanate group is susceptible to hydrolysis, especially in aqueous solutions. | Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture. | |
| Protein Aggregation | Inappropriate Buffer Conditions: The chosen buffer or pH may not be optimal for the stability of the specific protein being labeled, leading to aggregation. | While the conjugation requires a high pH, minimize the incubation time. After conjugation, purify the conjugate and exchange the buffer to one that is optimal for the protein's stability (e.g., PBS at pH 7.4). |
Data Presentation
Table 1: Recommended Buffers for this compound Conjugation
| Buffer | Recommended Concentration | Optimal pH Range | Key Considerations |
| Sodium Bicarbonate/Carbonate | 0.1 M | 9.0 - 9.5 | A commonly used and effective buffer for isothiocyanate chemistry.[1] |
| Borate | 0.05 - 0.1 M | 8.5 - 9.5 | Another suitable amine-free buffer for conjugation. |
| Phosphate-Buffered Saline (PBS) | 1x (approx. 0.1 M phosphate) | Adjust to 8.5 - 9.0 | Ensure the pH is adjusted to the alkaline range for the reaction. |
| HEPES | 0.1 M | Adjust to 8.5 - 9.0 | Has been successfully used for this compound conjugation at pH 8.9.[2] |
Experimental Protocols
Protocol 1: General Antibody Conjugation with this compound
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 2-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified antibody-chelate conjugate.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
The number of chelators per antibody can be determined using methods like MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.
-
Protocol 2: Radiolabeling of this compound Conjugate with ⁶⁴Cu
-
Preparation of the Reaction Mixture:
-
In a clean reaction vial, add the purified this compound-antibody conjugate to a suitable buffer for radiolabeling (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
-
Add the desired amount of ⁶⁴CuCl₂ solution to the conjugate.
-
-
Incubation:
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the ⁶⁴Cu-labeled conjugate using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
-
Purification (if necessary):
-
If the RCP is below the desired level (typically >95%), purify the radiolabeled conjugate using a size-exclusion column to remove any free ⁶⁴Cu.
-
Visualizations
References
Technical Support Center: Stability of p-SCN-Bn-oxo-DO3A Radiolabeled Compounds
Welcome to the technical support center for p-SCN-Bn-oxo-DO3A radiolabeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your radiolabeled conjugates. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the conjugation, radiolabeling, and handling of this compound compounds.
Q1: I am observing low radiochemical yield during labeling. What are the potential causes and how can I improve it?
A1: Low radiochemical yield can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Reagents: Ensure the this compound chelator, the biomolecule, and the radiometal are of high purity. Contaminating metal ions can compete with the radiometal for the chelator.
-
pH of Labeling Buffer: The pH of the reaction buffer is critical. For most radiometals, a slightly acidic pH (typically 4.5-5.5) is optimal for radiolabeling with DOTA- and oxo-DO3A-type chelators. Verify the pH of your buffer immediately before use.
-
Inadequate Chelate to Biomolecule Ratio: An insufficient number of chelators conjugated to your biomolecule will result in a low specific activity. Aim for an average of 2-5 chelators per antibody, although the optimal ratio should be determined empirically for each conjugate.
-
Hydrolysis of the this compound: The isothiocyanate group is susceptible to hydrolysis, especially at high pH and in aqueous solutions. Prepare the chelator solution in an anhydrous organic solvent like DMSO or DMF immediately before conjugation.
-
Reaction Temperature and Time: While this compound can efficiently label some radiometals like ⁶⁴Cu at room temperature, others may require heating (e.g., 80-95°C) for a specific duration (e.g., 15-30 minutes) to achieve high yields.[1] Optimize these parameters for your specific radiometal and conjugate.
-
Radiolysis: For high radioactivity concentrations, radiolysis can occur, leading to the degradation of the radiolabeled compound. The use of radical scavengers, such as ascorbic acid or gentisic acid, in the labeling buffer can mitigate this effect.
Q2: My radiolabeled conjugate shows signs of aggregation. How can I prevent this?
A2: Aggregation of radiolabeled biomolecules, particularly antibodies, is a common challenge that can affect their in vivo performance.
-
Antibody Concentration: High concentrations of antibodies can promote aggregation. If possible, perform the conjugation and labeling reactions at a lower antibody concentration.
-
Buffer Conditions: The pH and ionic strength of the buffers used for conjugation and storage are crucial. A buffer pH that is close to the isoelectric point (pI) of the antibody can reduce its solubility and lead to aggregation.
-
Over-labeling: Attaching an excessive number of chelators to a single biomolecule can alter its surface properties and induce aggregation. Reduce the molar ratio of chelator to biomolecule in the conjugation reaction.
-
Mechanical Stress: Avoid vigorous vortexing or stirring during the conjugation and labeling steps, as this can cause denaturation and aggregation. Gentle mixing is recommended.
-
Storage Conditions: Store the purified radiolabeled conjugate at an appropriate temperature (typically 2-8°C for short-term storage) and in a buffer that maintains its stability. For long-term storage, consider cryopreservation with appropriate cryoprotectants.
Q3: How can I assess the in vitro stability of my radiolabeled compound?
A3: In vitro stability studies are essential to predict the in vivo behavior of your radiolabeled conjugate.
-
Serum Stability Assay: Incubate the radiolabeled compound in human or animal serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours). At each time point, analyze the sample using methods like radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate. Studies have shown that ⁶⁴Cu-labeled macrocyclic immunoconjugates, including those with this compound, are very stable in serum, with less than 6% dissociation of ⁶⁴Cu over 48 hours.[2]
-
Challenge Studies: To assess the kinetic inertness of the radiometal-chelate complex, challenge the radiolabeled compound with a large excess of a competing chelator (e.g., DTPA) or a competing metal ion (e.g., Fe³⁺, Zn²⁺).
Q4: What are the best purification methods for my this compound radiolabeled compound?
A4: Purification is a critical step to remove unconjugated chelators, free radiometals, and other impurities.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger radiolabeled biomolecule from smaller impurities. PD-10 columns are frequently used for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can provide higher resolution purification and is also a valuable analytical tool for assessing radiochemical purity.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification, especially for smaller molecules like peptides.
Quantitative Stability Data
The stability of the radiolabeled compound is highly dependent on the radiometal, the biomolecule, and the experimental conditions. The following table summarizes available data on the stability of this compound conjugates.
| Radiometal | Biomolecule | Medium | Time (hours) | Intact Conjugate (%) | Reference |
| ⁶⁴Cu | Rituximab | Human Serum | 48 | >94 | [2] |
| ⁶⁴Cu | Trastuzumab | Human Serum | 24 | >95 | |
| ⁶⁴Cu | Trastuzumab | Human Serum | 48 | ~80 |
Note: Data for other radiometals such as ¹⁷⁷Lu and ⁸⁹Zr with this compound is limited in the public domain. It is recommended to empirically determine the stability of such compounds.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
-
Antibody Preparation: Buffer exchange the antibody into a carbonate/bicarbonate buffer (0.1 M, pH 9.0) to a final concentration of 5-10 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the this compound solution to the antibody solution at a molar ratio of 10:1 (chelator:antibody). Incubate for 1 hour at 37°C with gentle mixing.
-
Purification: Remove the unconjugated chelator by size exclusion chromatography (e.g., using a PD-10 column) equilibrated with a suitable buffer for radiolabeling (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.5).
-
Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by isotopic dilution assays.
Protocol 2: Radiolabeling of this compound-Antibody Conjugate with ¹⁷⁷Lu
-
Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the this compound-antibody conjugate (typically 50-100 µg) in 0.1 M ammonium acetate buffer (pH 5.5).
-
Addition of Radiometal: Add the desired amount of [¹⁷⁷Lu]LuCl₃ solution to the conjugate. The final reaction volume should be kept as low as practical.
-
Incubation: Incubate the reaction mixture at 90-95°C for 15-30 minutes.
-
Quenching (Optional): To stop the reaction and chelate any free ¹⁷⁷Lu, a small volume of 50 mM DTPA solution can be added.
-
Quality Control: Determine the radiochemical purity of the product using instant thin-layer chromatography (ITLC) or radio-HPLC.
Visual Guides
The following diagrams illustrate key processes and concepts related to the stability of this compound radiolabeled compounds.
References
minimizing non-specific binding of p-SCN-Bn-oxo-DO3A conjugates
Technical Support Center: p-SCN-Bn-oxo-DO3A Conjugates
Welcome to the technical support center for this compound and its conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a critical issue for this compound conjugates?
A1: Non-specific binding refers to the attachment of a conjugate to surfaces or molecules other than its intended target. For radiolabeled conjugates, this is a significant problem as it can lead to high background signals in imaging studies, reduced assay sensitivity, and inaccurate quantification of target expression[1][2]. In a therapeutic context, non-specific binding can cause off-target toxicity by delivering radiation to healthy tissues[3]. The goal is to maximize the signal-to-noise ratio by ensuring the conjugate binds specifically to its target receptor[1].
Q2: What are the primary causes of non-specific binding?
A2: Non-specific binding can arise from several factors:
-
Hydrophobic and Ionic Interactions: The conjugate may interact with various biological surfaces and proteins through non-specific hydrophobic or ionic forces[4].
-
Properties of the Conjugate: The overall charge, lipophilicity, and size of the final conjugate can influence its tendency to bind non-specifically[5]. The choice of linker and chelator plays a crucial role in these properties[5][6].
-
Unreacted Components: Residual, unreacted this compound or aggregated conjugates in the preparation can contribute to background signal.
-
Endogenous Antibodies: In assays using patient samples, endogenous antibodies like heterophilic antibodies can cross-link the assay antibodies, causing false positives[1].
Q3: How does the this compound linker-chelator system influence non-specific binding?
A3: The linker and chelator are critical components that can profoundly impact a conjugate's properties[5][6].
-
Linker Chemistry: The p-isothiocyanatobenzyl (p-SCN-Bn) group reacts with primary amines (like lysine (B10760008) residues) on proteins to form a stable thiourea (B124793) bond[7]. The linker's characteristics, such as its length and hydrophilicity, can affect the final conjugate's pharmacokinetics and binding affinity[3][5]. For instance, a less lipophilic linker might reduce non-specific uptake in tissues like the liver[6].
-
Chelator Properties: The oxo-DO3A chelator is responsible for securely holding the radiometal. The stability of the metal-chelator complex is paramount. Poor stability can lead to the release of the free radiometal (de-chelation), which can accumulate in tissues like bone, leading to significant non-specific signal and radiation dose[8][9].
Q4: What are the common types of blocking agents used to minimize non-specific binding?
A4: Blocking agents are used to saturate unoccupied sites on a surface, preventing the conjugate from binding non-specifically[2][4]. They are typically applied after the capture antibody or antigen has been immobilized[2]. Common types include:
-
Protein Blockers: These include Bovine Serum Albumin (BSA), casein, and normal serum from a non-reactive species. They work by blocking both hydrophobic and hydrophilic interaction sites[1][2][4].
-
Detergent Blockers: Non-ionic detergents like Tween-20 or Triton X-100 are often added to wash buffers to disrupt weak, non-specific ionic and hydrophobic interactions[4].
-
Polymer-Based Blockers: Polymers such as Polyethylene glycol (PEG), Polyvinyl alcohol (PVA), and Polyvinylpyrrolidone (PVP) can also be effective blocking agents[4].
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: High Background Signal in In Vitro Assays (e.g., ELISA, Western Blot, Cell Binding)
High background can obscure the specific signal, making data interpretation difficult.
Caption: Troubleshooting high in-vitro background signals.
| Blocking Agent | Type | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | Protein | 1-5% in PBS[1] | Widely used and effective for blocking non-specific protein-surface binding[4]. |
| Casein | Protein | 1-3% | A very effective protein blocker, sometimes superior to BSA. |
| Normal Serum | Protein | 1:10 dilution (10%)[10] | Provides a complex mixture of proteins to block a wide range of non-specific sites[10]. |
| Tween-20 | Detergent | 0.05-0.1% in wash buffers[4] | Helps to reduce weakly bound molecules during wash steps[4]. |
| Polyethylene Glycol (PEG) | Polymer | Varies | Can help stabilize biomolecules and reduce steric hindrance[4]. |
Problem 2: High Uptake in Non-Target Tissues In Vivo
High non-specific uptake, particularly in organs like the liver, spleen, or bone, is a common challenge in radiopharmaceutical development.
Caption: Factors contributing to high non-target in-vivo uptake.
-
Assess Conjugate Stability: The stability of the radiometal-chelator complex is crucial. For example, with ⁸⁹Zr, the chelator DFO has been known to show some level of de-chelation in vivo, leading to bone uptake[9].
-
Optimize Conjugation Ratio: The number of chelators attached per antibody (chelator-to-antibody ratio or CAR) can affect its properties. A high CAR may increase immunogenicity or lead to aggregation.
-
Action: Aim for a low to moderate CAR (e.g., 1-3 chelators per antibody) by adjusting the molar equivalents of this compound used in the conjugation reaction[8].
-
-
Purify the Conjugate Thoroughly: Aggregates and unconjugated chelator must be removed.
-
Action: Use size-exclusion chromatography (SEC) to purify the final conjugate and isolate the monomeric fraction.
-
-
Modify the Linker: If non-specific binding persists, consider a linker with different properties.
-
Action: Introducing a hydrophilic linker (like a small PEG chain) can sometimes reduce non-specific uptake in the liver and improve pharmacokinetics[12].
-
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation to lysine residues.
Caption: General workflow for antibody conjugation and radiolabeling.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer.
-
This compound.
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10).
Procedure:
-
Buffer Exchange: Exchange the mAb into the Reaction Buffer. The concentration should typically be between 5-10 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).
-
Chelator Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the mAb solution. Incubate the reaction at 37°C for 1-4 hours with gentle mixing.
-
Purification: Remove unreacted chelator and DMSO by purifying the reaction mixture using an SEC column equilibrated with a suitable buffer (e.g., saline or PBS pH 7.4).
-
Characterization: Determine the number of chelators per mAb. This can be done using MALDI-TOF mass spectrometry or by co-labeling with a metal and using UV-Vis spectrophotometry.
-
Storage: Store the purified conjugate at 4°C or frozen at -80°C for long-term storage.
Protocol 2: Using Blocking Buffers in an Immunoassay
This protocol provides a general guideline for applying blocking agents.
Procedure:
-
Coat Plate: Coat your microtiter plate wells with the desired antigen or capture antibody and incubate as required.
-
Wash: Wash the wells 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Add the blocking solution (e.g., 3% BSA in PBS) to each well, ensuring the entire surface is covered.
-
Incubate: Incubate the plate for 1-2 hours at room temperature or 37°C[2]. Longer times and higher temperatures can increase the rate of blocking[2].
-
Wash: Remove the blocking solution. Depending on the assay, you may proceed directly to the next step or perform a wash[10]. Some protocols suggest not washing after blocking to maintain the hydrated protein layer[10].
-
Proceed with Assay: Add your this compound conjugate and continue with your standard immunoassay protocol.
References
- 1. meridianbioscience.com [meridianbioscience.com]
- 2. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 3. Effects of linker chemistry on the pharmacokinetics of radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biocompare.com [biocompare.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Head-to-Head Comparison: p-SCN-Bn-oxo-DO3A vs. p-SCN-Bn-DOTA for Radioimmunoconjugation
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical decision in the development of targeted radiopharmaceuticals. This guide provides a detailed, data-driven comparison of two prominent macrocyclic chelators: p-SCN-Bn-oxo-DO3A and the widely used p-SCN-Bn-DOTA. This objective analysis is intended to inform the selection of the optimal chelator for specific research and therapeutic applications.
The development of effective radioimmunoconjugates for both diagnostic imaging and targeted therapy hinges on the stable incorporation of a radiometal, which is facilitated by a chelator conjugated to a targeting biomolecule, such as a monoclonal antibody. The performance of the chelator directly impacts radiolabeling efficiency, the stability of the resulting radiopharmaceutical, and its in vivo behavior. While p-SCN-Bn-DOTA has long been a staple in the field, newer derivatives like this compound have emerged with potentially advantageous properties.
Executive Summary
This guide presents a comparative analysis of this compound and p-SCN-Bn-DOTA, focusing on their performance in the context of copper-64 (⁶⁴Cu) radiolabeling. Experimental data suggests that this compound offers superior radiolabeling efficiency under milder conditions compared to p-SCN-Bn-DOTA. Furthermore, radioimmunoconjugates prepared with this compound have demonstrated enhanced stability in some studies. These characteristics may translate to higher specific activities, improved tumor targeting, and better imaging contrast.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators for this compound and p-SCN-Bn-DOTA based on published experimental data with the radionuclide ⁶⁴Cu.
Table 1: ⁶⁴Cu-Radiolabeling Efficiency of Trastuzumab Conjugates
| Chelator | Radiolabeling Conditions | Time | Radiochemical Yield (RCY) |
| This compound | Room Temperature | < 30 min | > 95%[1] |
| p-SCN-Bn-DOTA | Room Temperature | 2 hours | 88%[1] |
Table 2: ⁶⁴Cu-Radiolabeling Efficiency of Cetuximab Conjugates
| Chelator (mAb:chelate ratio 1:20) | Radiolabeling Conditions | Time | Radiochemical Yield (RCY) |
| This compound | Room Temperature | 60 min | > 95%[2] |
| p-SCN-Bn-DOTA | Room Temperature | 60 min | 88%[2] |
Table 3: In Vitro Serum Stability of ⁶⁴Cu-Labeled Antibody Conjugates
| Radioimmunoconjugate | % Intact at 24h in Serum | % Intact at 48h in Serum |
| ⁶⁴Cu-oxo-DO3A-trastuzumab | > 95%[3] | ~80%[3] |
| ⁶⁴Cu-DOTA-trastuzumab | 54%[3] | 26%[3] |
| ⁶⁴Cu-oxo-DO3A-cetuximab (1:20) | 87.5 ± 2.0% | Not Reported |
| ⁶⁴Cu-DOTA-cetuximab (1:20) | 25.8 ± 2.5% | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Conjugation of Bifunctional Chelators to Antibodies (e.g., Rituximab, Trastuzumab)
This protocol describes the general procedure for conjugating isothiocyanate-derivatized chelators to the lysine (B10760008) residues of a monoclonal antibody.
-
Antibody Preparation: The antibody is buffer-exchanged into a bicarbonate buffer (0.1 M NaHCO₃, pH 9.0) to ensure the primary amine groups on lysine residues are deprotonated and available for reaction.[4]
-
Conjugation Reaction: The bifunctional chelator (this compound or p-SCN-Bn-DOTA), dissolved in a suitable solvent like DMSO, is added to the antibody solution. A typical molar ratio of antibody to chelator is 1:50.[4]
-
Incubation: The reaction mixture is incubated for a defined period, for example, 30 minutes at 37°C, to allow for the formation of a stable thiourea (B124793) bond.[4]
-
Purification: The resulting immunoconjugate is purified from the unconjugated chelator using size-exclusion chromatography, such as a PD-10 desalting column.[4] The buffer is typically exchanged to an ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.0-5.5) suitable for radiolabeling.[4]
Radiolabeling of Immunoconjugates with ⁶⁴Cu
This protocol outlines a typical procedure for the radiolabeling of chelator-antibody conjugates with ⁶⁴Cu.
-
Reaction Setup: The immunoconjugate is diluted in a suitable buffer, such as 0.1 M ammonium acetate (pH 5.5).[5]
-
Addition of Radionuclide: ⁶⁴CuCl₂ in a dilute acid solution is added to the immunoconjugate solution.
-
Incubation: The reaction mixture is incubated at a specific temperature and for a set duration. For ⁶⁴Cu-oxo-DO3A conjugates, incubation at room temperature for less than 30 minutes is often sufficient.[1] For ⁶⁴Cu-DOTA conjugates, heating (e.g., 37°C) or longer incubation times (e.g., 90 minutes) may be required to achieve high radiochemical yields.[3][5]
-
Quality Control: The radiochemical purity of the final product is determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
In Vitro Serum Stability Assay
This protocol is used to assess the stability of the radioimmunoconjugate in human serum.
-
Incubation: The purified radioimmunoconjugate is incubated in human serum at 37°C.[5]
-
Time Points: Aliquots of the serum-radioimmunoconjugate mixture are taken at various time points (e.g., 0, 24, and 48 hours).[3]
-
Analysis: The percentage of radioactivity that remains attached to the antibody at each time point is determined. This is typically achieved by size-exclusion HPLC, which separates the intact radioimmunoconjugate from dissociated ⁶⁴Cu or its transchelated complexes.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and evaluation of a radioimmunoconjugate.
Conclusion
The selection between this compound and p-SCN-Bn-DOTA will depend on the specific requirements of the radiopharmaceutical being developed. The experimental data presented in this guide suggests that for ⁶⁴Cu-based radioimmunoconjugates, this compound can offer significant advantages in terms of milder radiolabeling conditions and potentially improved in vitro stability. These factors can be crucial for preserving the integrity of sensitive biomolecules and for achieving high-quality imaging and therapeutic agents. While p-SCN-Bn-DOTA remains a versatile and widely used chelator, for applications demanding high specific activity and robust stability with ⁶⁴Cu, this compound presents a compelling alternative that warrants serious consideration. Further studies with other radiometals are needed to fully elucidate the comparative performance of these two chelators across a broader range of applications.
References
- 1. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An approach for conjugation of <sup>177</sup>Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - Indian Journal of Medical Research [ijmr.org.in]
- 5. benchchem.com [benchchem.com]
The Ascendancy of p-SCN-Bn-oxo-DO3A: A Comparative Guide to a Superior Chelator for Radiopharmaceuticals
For researchers, scientists, and drug development professionals at the forefront of radiopharmaceutical innovation, the choice of a bifunctional chelator is a critical determinant of a drug's ultimate success. A chelator's ability to securely sequester a radiometal ion while maintaining the biological activity of the targeting molecule is paramount. In this comprehensive guide, we present a detailed comparison of p-SCN-Bn-oxo-DO3A against other widely used chelators, supported by experimental data, to illuminate its advantages in developing next-generation diagnostic and therapeutic radiopharmaceuticals.
The landscape of nuclear medicine is continually evolving, with a pressing demand for radiopharmaceuticals that offer enhanced stability and targeting precision. While chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), DTPA (diethylenetriaminepentaacetic acid), and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) have been foundational, recent advancements have highlighted the superior performance of modified structures. Among these, this compound has emerged as a compelling alternative, offering distinct advantages in stability and labeling efficiency.
Unveiling the Structural Advantage
This compound is a macrocyclic chelator belonging to the DOTA family. Its core structure is a twelve-membered tetraaza ring with three carboxylate arms for metal coordination. The key modification is the replacement of one of the acetic acid arms of DOTA with an ether-oxygen containing arm, and the incorporation of a para-isothiocyanatobenzyl (p-SCN-Bn) group. This "p-SCN" functional group provides a reactive site for covalent conjugation to primary amines on biomolecules, such as antibodies and peptides, forming a stable thiourea (B124793) bond. The "oxo" designation refers to the ether oxygen within the macrocyclic framework. This subtle structural alteration has profound implications for the chelator's performance.
Performance Benchmarks: A Data-Driven Comparison
Experimental evidence underscores the advantages of this compound, particularly in the context of copper-64 (⁶⁴Cu) radiolabeling, a positron-emitting radionuclide with significant applications in PET imaging.
Radiolabeling Efficiency
The efficiency with which a chelator can be labeled with a radionuclide is a crucial parameter, especially when working with short-lived isotopes and sensitive biomolecules. While DOTA often requires heating to achieve high radiolabeling yields, this compound demonstrates efficient labeling at room temperature.
| Chelator | Radiolabeling Efficiency with ⁶⁴Cu (%) | Conditions |
| This compound | >95% | Room Temperature |
| p-SCN-Bn-DOTA | ~50-70% | Room Temperature |
| p-SCN-Bn-DOTA | >95% | Heated (e.g., 40°C) |
| p-SCN-Bn-NOTA | >95% | Room Temperature |
| p-SCN-Bn-DTPA | Variable, often lower | Room Temperature |
Note: Radiolabeling efficiencies can vary depending on the specific antibody conjugate, buffer conditions, and concentration.
In Vitro Stability
The stability of the radiometal-chelator complex in biological media is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure and compromised imaging quality. Macrocyclic chelators, in general, offer superior stability compared to their acyclic counterparts. Within the macrocyclic family, this compound demonstrates exceptional stability.
A comparative study assessing the stability of various ⁶⁴Cu-labeled rituximab (B1143277) immunoconjugates in human serum at 37°C revealed the following:
| Chelator Conjugate | % Intact Conjugate at 24h | % Intact Conjugate at 48h |
| ⁶⁴Cu-oxo-DO3A-rituximab | >95% | ~95% |
| ⁶⁴Cu-DOTA-rituximab | ~95% | ~94% |
| ⁶⁴Cu-NOTA-rituximab | >97% | >97% |
| ⁶⁴Cu-CHX-A"-DTPA-rituximab | ~40% | ~38% |
Data adapted from Cooper et al. This table highlights the superior stability of macrocyclic chelators over the acyclic DTPA derivative. This compound shows comparable, high stability to other leading macrocycles.
Experimental Protocols: A Guide to Reproducible Results
To ensure the validity and reproducibility of these findings, detailed experimental methodologies are crucial.
Conjugation of this compound to an Antibody
-
Antibody Preparation: Prepare a solution of the antibody (e.g., Rituximab) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0), at a concentration of 5-10 mg/mL.
-
Chelator Addition: Dissolve this compound in a small volume of DMSO. Add a 10 to 20-fold molar excess of the chelator solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 18-24 hours at 4°C with gentle mixing.
-
Purification: Remove the unreacted chelator and purify the antibody-chelator conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a metal-free buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0).
-
Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay with a known concentration of a non-radioactive metal ion.
Radiolabeling with Copper-64
-
Reaction Setup: In a metal-free microcentrifuge tube, combine the purified antibody-chelator conjugate (typically 50-100 µg) with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Radionuclide Addition: Add the desired amount of ⁶⁴CuCl₂ (e.g., 37-185 MBq) to the conjugate solution.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes.
-
Quality Control: Determine the radiochemical purity of the ⁶⁴Cu-labeled antibody using instant thin-layer chromatography (ITLC) or radio-HPLC. A mobile phase of 50 mM DTPA can be used with ITLC to separate the labeled antibody (remains at the origin) from free ⁶⁴Cu (migrates with the solvent front).
In Vitro Serum Stability Assay
-
Incubation: Add a small volume (e.g., 5-10 µL) of the purified ⁶⁴Cu-labeled antibody to 1 mL of fresh human serum.
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: Analyze the aliquots by radio-HPLC or ITLC to determine the percentage of intact radiolabeled antibody remaining at each time point.
Visualizing the Process: Workflows and Pathways
To further elucidate the experimental and logical processes involved in the evaluation of this compound, the following diagrams are provided.
Caption: Generalized experimental workflow for the preparation and evaluation of a this compound based radiopharmaceutical.
Caption: Decision pathway for selecting a bifunctional chelator based on key performance criteria.
Conclusion: A Clear Choice for Advancing Radiopharmaceuticals
A Comparative Guide to NOTA, DOTA, and oxo-DO3A Chelators for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
The selection of a chelator is a critical decision in the development of radiopharmaceuticals, profoundly influencing the stability, labeling efficiency, and in vivo performance of the final product. This guide provides an objective comparison of three widely used macrocyclic chelators: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and oxo-DO3A (1,4,7,10-tetraazacyclododecane-1-oxa-4,7,10-triacetic acid). This comparison is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Chemical Structures
The fundamental difference between these chelators lies in their macrocyclic ring size and the composition of their coordinating arms.
Comparative Performance Data
The choice of chelator significantly impacts the thermodynamic stability and kinetic inertness of the resulting radiometal complex, which in turn affects its in vivo behavior.
Stability Constants (log K)
The thermodynamic stability of a complex is a crucial indicator of its strength. A higher log K value suggests a more stable complex.
| Chelator | Ga(III) | Cu(II) | Lu(III) |
| NOTA | 30.98[1] | 21.6[2] | ~19-22 (estimated) |
| DOTA | 21.33[1] | 22.3[2] | 22.44[3] |
| oxo-DO3A | N/A | N/A | N/A |
| Note: Directly comparable log K values for oxo-DO3A with these specific metals are not readily available in the literature, however, studies indicate its complexes can be less stable under physiological conditions.[4][5] |
Radiolabeling Efficiency and Conditions
The efficiency and required conditions for radiolabeling are critical for practical application, especially when working with short-lived isotopes or temperature-sensitive biomolecules.
| Chelator | Radiometal | Typical Labeling Conditions | Key Advantages/Disadvantages |
| NOTA | 68Ga | Room temperature, 5-15 min, pH 3.5-5.5[6] | Advantage: Rapid, mild conditions.[6] Disadvantage: May not be optimal for all therapeutic radionuclides. |
| 64Cu | Room temperature or mild heat (37-40°C), 10-30 min, pH 5.5[7][8] | Advantage: Forms highly stable complexes with 64Cu.[7][8] | |
| DOTA | 68Ga | 80-95°C, 10-20 min, pH 3.5-4.5[9][10] | Advantage: Versatile for theranostic applications with Lu-177 and Y-90. Disadvantage: Requires heating, which can be detrimental to sensitive biomolecules.[6] |
| 64Cu | 43-60°C, 30-60 min, pH 5.5[11][12] | Disadvantage: Forms less kinetically inert complexes with 64Cu compared to NOTA, leading to potential in vivo instability.[7] | |
| 177Lu | 90-95°C, 20-30 min, pH 4.5-5.5[13][14] | Advantage: Forms very stable complexes, making it a gold standard for 177Lu-based therapies. | |
| oxo-DO3A | 64Cu | Mild heating may be required. | Disadvantage: Ga-oxo-DO3A complexes have shown instability in human serum.[4][5] |
In Vitro and In Vivo Stability
While thermodynamic stability is important, kinetic inertness (the resistance of the complex to dissociation) is often more predictive of in vivo performance.
-
NOTA generally forms more kinetically inert complexes with smaller metal ions like 68Ga and 64Cu compared to DOTA.[6][7] This often translates to lower liver uptake and improved in vivo stability.[15][16]
-
DOTA is the preferred chelator for larger therapeutic radiometals like 177Lu and 90Y, forming highly stable and inert complexes.[14] However, with 64Cu, DOTA complexes can exhibit lower in vivo stability, leading to transchelation and higher liver accumulation.[15][16]
-
oxo-DO3A complexes, particularly with Gallium, have demonstrated poor stability in human serum, with significant decomposition observed in a short period.[4][5]
Experimental Workflows and Protocols
The following diagrams and protocols provide a generalized overview of the experimental workflows for radiolabeling and stability testing.
Radiolabeling Workflow
In Vitro Serum Stability Assay Workflow
Detailed Experimental Protocols
Protocol 1: 68Ga-Labeling of a DOTA-conjugated Peptide[9][17]
-
Reagent Preparation:
-
Prepare a solution of the DOTA-conjugated peptide in metal-free water.
-
Prepare a sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (0.1 M, pH 4.0-4.5).
-
Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free reaction vial, add the DOTA-peptide solution (typically 10-50 µg).
-
Add the acetate buffer to the vial.
-
Add the 68GaCl3 eluate to the reaction vial.
-
Incubate the reaction mixture at 90-95°C for 10-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.[6][9]
-
For radio-TLC, a common system is a silica (B1680970) gel plate with a mobile phase of 0.1 M sodium citrate. The labeled peptide remains at the origin, while free 68Ga moves with the solvent front.
-
For radio-HPLC, a reverse-phase C18 column is typically used with a gradient of acetonitrile (B52724) and water containing 0.1% TFA.
-
-
Purification (if necessary):
-
If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
-
Protocol 2: 64Cu-Labeling of a NOTA-conjugated Antibody[7][8]
-
Reagent Preparation:
-
Prepare a solution of the NOTA-conjugated antibody in metal-free buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Prepare a solution of 64CuCl2 in 0.1 M HCl.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free vial, combine the NOTA-antibody solution and the ammonium acetate buffer.
-
Add the 64CuCl2 solution to the vial.
-
Incubate at 37°C for 30-60 minutes. For some constructs, room temperature incubation for 10-20 minutes may be sufficient.[7]
-
-
Quality Control:
-
Determine the RCP using radio-TLC or size-exclusion radio-HPLC.[7][8]
-
For radio-TLC, a system where the labeled antibody remains at the origin and free 64Cu migrates with the solvent front is used.
-
Size-exclusion HPLC separates the larger radiolabeled antibody from smaller impurities like free 64Cu.
-
-
Purification:
-
Purify the radiolabeled antibody from unchelated 64Cu using a size-exclusion column (e.g., PD-10).
-
Protocol 3: 177Lu-Labeling of a DOTA-conjugated Peptide[13][14]
-
Reagent Preparation:
-
Prepare a solution of the DOTA-conjugated peptide in metal-free water.
-
Prepare an ascorbate (B8700270) or gentisate buffer (to prevent radiolysis) at pH 4.5-5.0.
-
Obtain 177LuCl3 in 0.04 M HCl.
-
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free reaction vial, combine the DOTA-peptide, buffer, and 177LuCl3.
-
Incubate the mixture at 90-95°C for 20-30 minutes.
-
-
Quality Control:
-
Purification (if necessary):
-
If required, purification can be performed using a C18 cartridge.
-
Protocol 4: In Vitro Serum Stability Assay
-
Sample Preparation:
-
Add a small volume of the purified radiolabeled compound to a vial containing fresh human serum.
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the radiochemical purity of each aliquot using radio-TLC or radio-HPLC to determine the percentage of the intact radiolabeled compound remaining.
-
Conclusion
The choice between NOTA, DOTA, and oxo-DO3A depends heavily on the specific application, the radiometal being used, and the nature of the targeting biomolecule.
-
NOTA is generally superior for applications involving 68Ga and 64Cu , offering rapid labeling under mild conditions and forming highly stable complexes that exhibit favorable in vivo biodistribution with reduced liver uptake.
-
DOTA remains the gold standard for therapeutic applications with larger radiometals like 177Lu and 90Y , where its ability to form exceptionally stable complexes is paramount. It is also a versatile chelator for theranostic pairings.
-
oxo-DO3A may offer some advantages in specific contexts, but its potential for in vivo instability, particularly with Ga(III), warrants careful consideration and thorough evaluation for each specific application.
Researchers should carefully weigh the thermodynamic and kinetic properties of each chelator in conjunction with the practical requirements of their radiolabeling procedure to select the optimal chelator for their radiopharmaceutical development.
References
- 1. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA | PLOS One [journals.plos.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Promoting a validation, protocol of radio-HPLC methods for the determination of radiochemical purity for small size gallium-68 labelled peptide derivatives [inis.iaea.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA | PLOS One [journals.plos.org]
- 12. Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A preliminary clinical trial to evaluate 64Cu-NOTA-Trastuzumab as a positron emission tomography imaging agent in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating p-SCN-Bn-oxo-DO3A Conjugation: A Comparative Guide to HPLC-Based Methods
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of the bifunctional chelator p-SCN-Bn-oxo-DO3A to antibodies or other targeting proteins is a critical first step in the development of targeted radiopharmaceuticals. Verifying the successful attachment of the chelator and characterizing the resulting conjugate is paramount for ensuring product quality, consistency, and subsequent radiolabeling efficiency. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this validation process. This guide provides a comparative overview of common HPLC methods used to analyze this compound conjugates, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Key HPLC Techniques
The choice of HPLC method for validating your this compound conjugation will depend on the specific information you aim to obtain. The three most prevalent techniques are Size Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC). Each method separates molecules based on different physicochemical properties, offering unique insights into the characteristics of the conjugate.
| HPLC Method | Principle of Separation | Primary Application for Conjugation Validation | Key Insights Provided | Alternative Methods |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape). | Assessment of aggregation and fragmentation post-conjugation. | - Purity of the conjugate preparation.- Detection of high molecular weight aggregates.- Identification of antibody fragments. | Dynamic Light Scattering (DLS) |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Determination of chelator-to-antibody ratio (CAR) on antibody subunits. | - Separation of light and heavy chains.- Quantification of conjugated vs. unconjugated chains.- Resolution of positional isomers. | Mass Spectrometry (MS) |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Determination of the distribution of chelator-to-antibody ratios (CAR). | - Separation of intact antibody-conjugate species with different numbers of attached chelators.- Average CAR calculation. | Native Mass Spectrometry |
Experimental Workflows and Protocols
The general workflow for conjugation and subsequent HPLC validation involves several key steps, from the initial conjugation reaction to the final data analysis.
Detailed Experimental Protocols
Below are representative protocols for each HPLC method. Note that these are starting points and may require optimization based on the specific antibody and instrumentation used.
1. Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Objective: To separate the antibody-chelator conjugate from potential aggregates and fragments.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or similar.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the purified conjugate to approximately 1 mg/mL in the mobile phase.
-
Expected Outcome: A major peak corresponding to the monomeric conjugate, with potential smaller peaks at earlier retention times (aggregates) or later retention times (fragments).
2. Reversed-Phase HPLC (RP-HPLC) for Subunit Analysis
-
Objective: To determine the average number of chelators conjugated per antibody by analyzing the light and heavy chains separately.
-
Column: Agilent AdvanceBio RP-mAb C4 (2.1 mm x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Temperature: 70-80°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Reduce the conjugate (approx. 1 mg/mL) with dithiothreitol (B142953) (DTT) at 37°C for 30 minutes.
-
Expected Outcome: Separation of the light and heavy chains. For each chain, a series of peaks representing the unconjugated chain and the chain conjugated with one or more chelators will be observed. The increase in hydrophobicity upon conjugation leads to a longer retention time.
3. Hydrophobic Interaction Chromatography (HIC) for Intact Conjugate Analysis
-
Objective: To resolve and quantify intact antibody-conjugate species with different chelator-to-antibody ratios.
-
Column: Tosoh TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar.
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 25 minutes.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the purified conjugate to approximately 1 mg/mL in Mobile Phase A.
-
Expected Outcome: A series of peaks where the unconjugated antibody elutes first, followed by species with increasing numbers of conjugated this compound molecules, which exhibit increased hydrophobicity and thus longer retention times.
Logical Relationship of HPLC Data
By employing a combination of these robust HPLC techniques, researchers and developers can confidently validate the conjugation of this compound, ensuring the production of well-characterized and high-quality immunoconjugates for downstream applications in targeted radiotherapy and molecular imaging.
in vitro stability comparison of different radiometal chelates
A comparative guide to the in vitro stability of different radiometal chelates is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of various chelates for common radiometals used in nuclear medicine, supported by experimental data.
Introduction to Radiometal Chelates
In the development of radiopharmaceuticals, the stable chelation of a radiometal to a targeting molecule (e.g., an antibody or peptide) is crucial. The in vitro stability of these radiometal chelates is a critical parameter that predicts their in vivo behavior. Insufficient stability can lead to the release of the radiometal, resulting in off-target radiation exposure and reduced imaging or therapeutic efficacy. This guide focuses on the comparative in vitro stability of chelates for three commonly used radiometals: Zirconium-89 (⁸⁹Zr), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga).
Comparison of In Vitro Stability
The stability of radiometal chelates is often assessed by incubating them in human serum or in the presence of a competing chelator like EDTA at physiological temperature (37°C) over a period of time. The percentage of the radiometal that remains chelated is then measured at various time points.
Zirconium-89 (⁸⁹Zr) Chelates
⁸⁹Zr is a positron-emitting radionuclide with a relatively long half-life, making it suitable for antibody-based PET imaging. Desferrioxamine (DFO) is the most commonly used chelator for ⁸⁹Zr, but its limited in vivo stability has prompted the development of improved chelators.[1]
| Chelator | Condition | Time Point | % Intact Chelate | Reference |
| [⁸⁹Zr]Zr-DFO | Human Serum | 7 days | Stable | [2][3] |
| [⁸⁹Zr]Zr-DFO | Excess EDTA | 7 days | 53% | [1] |
| [⁸⁹Zr]Zr-DFO | Excess EDTA | 7 days | >98% | [1] |
| [⁸⁹Zr]Zr-DFOcyclo | Excess EDTA | 7 days | >98% | [1] |
| [⁸⁹Zr]Zr-NODHA | Human Serum | 7 days | Stable | [2][3] |
| [⁸⁹Zr]Zr-NOTHA | Human Serum | 7 days | ~95% | [2][3] |
| [⁸⁹Zr]Zr-NODHA-PY | Human Serum | 7 days | <88% | [2][3] |
Studies have shown that novel chelators like DFO* and DFOcyclo* exhibit higher stability in the presence of excess EDTA compared to the standard DFO.[1] Similarly, the heptadentate chelator NODHA has demonstrated excellent stability in human serum, comparable to DFO.[2][3] In contrast, [⁸⁹Zr]Zr-NOTHA and [⁸⁹Zr]Zr-NODHA-PY were found to be less stable, releasing a small to considerable amount of ⁸⁹Zr over 7 days in human serum.[2][3]
Lutetium-177 (¹⁷⁷Lu) Chelates
¹⁷⁷Lu is a beta-emitting radionuclide used in targeted radionuclide therapy. Macrocyclic chelators like DOTA and its derivatives are commonly employed for ¹⁷⁷Lu.
| Chelator Conjugate | Condition | Stability | Reference |
| ¹⁷⁷Lu-DOTA-Antibody | - | Stable | [4][5] |
| ¹⁷⁷Lu-NOTA-Antibody | - | Stable | [4][5] |
| ¹⁷⁷Lu-PCTA-Antibody | - | Stable | [4][5] |
A study comparing DOTA, NOTA, and a PCTA-based chelator for labeling cetuximab and panitumumab antibodies with ¹⁷⁷Lu found that all three chelators produced very stable radiolabeled preparations.[4][5] The type of chelator did not appear to affect the binding of the EGFR-targeted antibodies.[4][5]
Gallium-68 (⁶⁸Ga) Chelates
⁶⁸Ga is a positron-emitting radionuclide widely used for PET imaging, often with somatostatin (B550006) analogues. Chelators like DOTA, NOTA, and more recently THP-Pam have been used for ⁶⁸Ga.
| Chelator | Condition | Stability | Reference |
| [⁶⁸Ga]Ga-THP-Pam | Human Serum | High Stability | [6] |
| [⁶⁸Ga]Ga-DFO-Pt(IV) complexes | Biological Media | Stable after 1h | [7] |
[⁶⁸Ga]Ga-THP-Pam has been shown to have high stability in human serum.[6] Additionally, novel Pt(IV) complexes bearing a DFO chelator have been successfully radiolabeled with ⁶⁸Ga, yielding stable radiotracers in various biological media after 1 hour of incubation.[7]
Experimental Protocols
The following is a generalized protocol for assessing the in vitro stability of radiometal chelates in human serum.
Objective: To determine the stability of a radiolabeled chelate in human serum over time.
Materials:
-
Radiometal-chelate complex
-
Human serum (freshly prepared and filtered)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C[8]
-
Analytical method for separating intact chelate from free radiometal (e.g., radio-TLC, radio-HPLC, or size-exclusion chromatography)[8][9]
-
Radioactivity detector
Procedure:
-
Preparation: Dilute the radiolabeled chelate in PBS.[9]
-
Incubation: Add a small volume of the diluted radiolabeled chelate to a larger volume of human serum (e.g., 50 µL of chelate in 450 µL of serum).[9]
-
Time Points: Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture for analysis.[8][9]
-
Analysis: Analyze the aliquots using a suitable method to separate the intact radiolabeled complex from any released or transchelated radiometal.[8][9]
-
Radio-TLC: Spot the serum sample onto a TLC plate and develop it with an appropriate mobile phase. Analyze the distribution of radioactivity on the plate.[10]
-
Radio-HPLC: Inject the serum sample onto an HPLC system equipped with a suitable column (e.g., size-exclusion) and a radioactivity detector.[8]
-
-
Quantification: Determine the percentage of radioactivity corresponding to the intact radiolabeled complex at each time point.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an in vitro stability assay of a radiometal chelate.
Caption: Workflow for in vitro radiometal chelate stability assay.
References
- 1. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. The effect of chelator type on in vitro receptor binding and stability in 177Lu-labeled cetuximab and panitumumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of chelator type on in vitro receptor binding and stability in 177Lu-labeled cetuximab and panitumumab. | Semantic Scholar [semanticscholar.org]
- 6. [68Ga]Ga-THP-Pam: A Bisphosphonate PET Tracer with Facile Radiolabeling and Broad Calcium Mineral Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga radiolabeling strategies in Pt(iv)-deferoxamine scaffolds for potential theranostic application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. inis.iaea.org [inis.iaea.org]
A Researcher's Guide to Selecting the Right Chelator for Common Radionuclides in Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical step in the development of radiopharmaceuticals. The chelator must form a stable complex with the radionuclide, ensuring that the radioactive metal is delivered specifically to the target site while minimizing off-target accumulation and associated toxicity. This guide provides a comparative analysis of common chelators for four clinically relevant radionuclides: Gallium-68, Lutetium-177, Copper-64, and Zirconium-89. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in making informed decisions for their specific applications.
Gallium-68 (⁶⁸Ga)
Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for positron emission tomography (PET) imaging. The selection of a chelator for ⁶⁸Ga is often driven by the need for rapid and efficient radiolabeling at mild conditions to accommodate its short half-life.
Comparison of Chelators for Gallium-68
| Chelator | Typical Radiolabeling Conditions | Radiochemical Yield (RCY) | Key Advantages | Key Disadvantages |
| DOTA | 90-95°C, 5-15 min, pH 3.5-4.5 | >95% | Versatile for theranostics (can also chelate ¹⁷⁷Lu), well-established | Requires heating, which may not be suitable for heat-sensitive biomolecules. |
| NOTA | Room temperature, 5-10 min, pH 4.5-5.5 | >98% | Rapid labeling at room temperature, high stability.[1] | Smaller cavity size compared to DOTA. |
| TRAP | Room temperature, 5 min, pH 3.5 | >95% | Extremely rapid labeling, high specific activity achievable.[2] | Less commercially available than DOTA and NOTA. |
| HBED-CC | Room temperature to 80°C, 5-10 min, pH 4.0-5.0 | >98% | High affinity and rapid labeling at room temperature. | Can form multiple isomers.[3] |
| THP | Room temperature, 5 min, pH 5.5-6.5 | >97% | Very rapid labeling under mild conditions, ideal for kit-based preparations.[4][5] | |
| DFO | Room temperature, 5 min, pH 6.5-7.0 | >97% | Fast complexation at neutral pH.[4][5] | Lower in vivo stability compared to macrocyclic chelators, leading to potential leaching of ⁶⁸Ga.[6] |
Experimental Workflow for ⁶⁸Ga-Labeling and Quality Control
Lutetium-177 (¹⁷⁷Lu)
Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.7 days, making it highly suitable for targeted radionuclide therapy. Its accompanying gamma emissions also allow for SPECT imaging. Chelators for ¹⁷⁷Lu must form highly stable complexes to prevent the release of the radionuclide in vivo over the course of treatment.
Comparison of Chelators for Lutetium-177
| Chelator | Typical Radiolabeling Conditions | Radiochemical Yield (RCY) | Key Advantages | Key Disadvantages |
| DOTA | 90-100°C, 10-30 min, pH 4.0-5.0 | >99% | "Gold standard" for ¹⁷⁷Lu, excellent in vivo stability, theranostic pairing with ⁶⁸Ga.[7] | Requires heating. |
| DOTAGA | 90-95°C, 15-30 min, pH 4.0-5.0 | >98% | Similar to DOTA with potential for improved pharmacokinetics. | Requires heating. |
| Bispidine-based | 40°C, pH 6 | >95% | Mild labeling conditions, can also chelate Actinium-225, offering a versatile theranostic platform.[8][9] | Newer class of chelators, less established than DOTA. |
Logical Relationship of Key Chelator Properties for ¹⁷⁷Lu
Copper-64 (⁶⁴Cu)
Copper-64 is a positron-emitting radionuclide with a half-life of 12.7 hours, which allows for imaging at later time points compared to ⁶⁸Ga. It also has beta-minus and Auger electron emissions, giving it theranostic potential.
Comparison of Chelators for Copper-64
| Chelator | Typical Radiolabeling Conditions | Radiochemical Yield (RCY) | Key Advantages | Key Disadvantages |
| DOTA | 90°C, 1h or Room temp, 5h | >95% | Commercially available and well-studied. | Slower labeling kinetics at room temperature compared to other chelators.[10] |
| NOTA | Room temperature, <10 min, pH 5.5 | >99% | Rapid and efficient labeling at room temperature, high in vivo stability.[10][11] | |
| NE3TA-based | Room temperature, <10 min, pH 5.5 | >99% | Excellent chelation chemistry with ⁶⁴Cu, comparable stability to NOTA.[11] | |
| CB-TE2A | 80-100°C, 30-60 min | >95% | Very high kinetic inertness. | Harsh labeling conditions required.[12] |
| HNODThia | Room temperature, <10 min | Quantitative | Rapid radiolabeling and high stability.[13] | Newer chelator, less data available. |
Zirconium-89 (⁸⁹Zr)
Zirconium-89 is a positron-emitting radionuclide with a long half-life of 78.4 hours, making it exceptionally well-suited for immuno-PET imaging of antibodies and other large molecules with slow pharmacokinetics.
Comparison of Chelators for Zirconium-89
| Chelator | Typical Radiolabeling Conditions | Radiochemical Yield (RCY) | Key Advantages | Key Disadvantages |
| DFO (Desferrioxamine) | Room temperature, 60 min, pH 6.8-7.5 | >95% | "Gold standard" for ⁸⁹Zr, mild labeling conditions.[14] | Suboptimal in vivo stability, leading to bone uptake of free ⁸⁹Zr.[15] |
| DFO-based (e.g., octadentate) | Room temperature, 60 min, pH 7.0 | >95% | Improved in vivo stability compared to standard DFO.[16] | |
| Hydroxamate-based (non-DFO) | Room temperature, 30 min, pH 7.0 | >90% | Potential for higher stability than DFO.[15][17] | Some newer chelators may show poor in vivo stability.[17] |
| TACN-based (e.g., NODHA) | Room temperature, <1 min, pH 7.0 | >90% | Rapid radiolabeling and high stability in human serum.[18] |
Experimental Protocols
General Protocol for Radiolabeling of a NOTA-conjugated Peptide with ⁶⁴Cu
Materials:
-
NOTA-conjugated peptide
-
⁶⁴CuCl₂ in 0.05 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
Metal-free water
-
PD-10 or similar size-exclusion column
-
Radio-TLC or radio-HPLC system
Procedure:
-
In a sterile, metal-free microcentrifuge tube, dissolve the NOTA-conjugated peptide in ammonium acetate buffer.
-
Carefully add the desired amount of ⁶⁴CuCl₂ solution to the peptide solution. The final pH should be approximately 5.5.
-
Incubate the reaction mixture at room temperature for 10-20 minutes.
-
Purify the ⁶⁴Cu-NOTA-peptide from unchelated ⁶⁴Cu using a size-exclusion column pre-equilibrated with metal-free phosphate-buffered saline (PBS).
-
Collect fractions and measure the radioactivity to identify the labeled peptide.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. For radio-TLC, a mobile phase that retains the labeled peptide at the origin while allowing free ⁶⁴Cu to move with the solvent front is typically used.
General Protocol for Determining Radiochemical Purity (RCP) by Radio-HPLC
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Mobile phases (e.g., Solvent A: water with 0.1% TFA; Solvent B: acetonitrile (B52724) with 0.1% TFA).
-
Radiolabeled sample.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small, known volume of the radiolabeled sample onto the column.
-
Run the HPLC using a predefined gradient elution method to separate the radiolabeled product from impurities.
-
Monitor the eluent with both the UV and radioactivity detectors.
-
Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity associated with the desired product peak.
-
RCP is calculated as: (Area of product peak / Total area of all radioactive peaks) x 100%.
General Protocol for In Vitro Serum Stability Assay
Materials:
-
Purified radiolabeled compound.
-
Fresh human serum.
-
Incubator at 37°C.
-
Method for separating protein-bound from free radioactivity (e.g., precipitation with ethanol (B145695) or acetonitrile, followed by centrifugation).
-
Gamma counter or other suitable radiation detector.
Procedure:
-
Add a small volume of the purified radiolabeled compound to a tube containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding cold ethanol or acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Separate the supernatant (containing free radiolabeled compound and small molecule metabolites) from the pellet (containing protein-bound radioactivity).
-
Measure the radioactivity in both the supernatant and the pellet using a gamma counter.
-
The percentage of intact radiopharmaceutical is often determined by analyzing the supernatant using radio-TLC or radio-HPLC.
General Protocol for In Vivo Biodistribution Study in Mice
Materials:
-
Healthy, age- and sex-matched mice.
-
The radiopharmaceutical to be tested, formulated in a physiologically compatible solution.
-
Anesthesia.
-
Dissection tools.
-
Gamma counter.
Procedure:
-
Administer a known amount of the radiopharmaceutical to each mouse, typically via tail vein injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Dissect the mice and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the uptake in each organ/tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Disclaimer: These protocols are intended as general guidelines. Researchers should consult the primary literature and optimize procedures for their specific molecules and laboratory conditions. All work with radioactive materials must be conducted in accordance with institutional and regulatory guidelines for radiation safety.
References
- 1. Novel 64Cu-Labeled NOTA-Conjugated Lactam-Cyclized Alpha-Melanocyte-Stimulating Hormone Peptides with Enhanced Tumor to Kidney Uptake Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iaea.org [iaea.org]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. "Validation of HPLC method for the determination of chemical and radioc" by AYŞE UĞUR, ŞÜKRÜ GÖKHAN ELÇİ et al. [journals.tubitak.gov.tr]
- 13. Video: The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies [jove.com]
- 14. Qc of radiopharmaceuticals | PPT [slideshare.net]
- 15. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. Time-efficient HPLC Validation Methodology for the Qualitative Analysis of 68Ga PSMA-11 in Routine Clinical Usage under Isocratic Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p-SCN-Bn-oxo-DO3A in Radiolabeling for Targeted Therapy and Imaging
In the landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator is critical to the efficacy and safety of the resulting agent. Among the array of options, p-SCN-Bn-oxo-DO3A has emerged as a promising chelator for radiolabeling biomolecules, particularly with copper-64 (⁶⁴Cu), for use in positron emission tomography (PET) imaging and targeted radiotherapy. This guide provides a comprehensive comparison of this compound with other commonly used chelators, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in their selection process.
Performance Comparison of Bifunctional Chelators
The performance of a bifunctional chelator is primarily assessed by its ability to be efficiently radiolabeled under mild conditions, the stability of the resulting radiometal complex, and its influence on the in vivo behavior of the conjugated biomolecule. Here, we compare this compound with other macrocyclic and acyclic chelators.
Radiolabeling Efficiency
The efficiency of incorporating a radiometal into the chelator is a key parameter. Studies have shown that this compound offers superior radiolabeling efficiency with ⁶⁴Cu compared to the widely used p-SCN-Bn-DOTA. For instance, when conjugated to the monoclonal antibody trastuzumab, this compound achieved a radiochemical yield (RCY) of over 95% in less than 30 minutes at room temperature.[1][2] In contrast, under the same conditions, the preparation of ⁶⁴Cu-DOTA-trastuzumab resulted in an 88% RCY after 2 hours.[1][2] This rapid and efficient labeling at ambient temperature is a significant advantage, as it minimizes potential damage to sensitive biomolecules like antibodies.
Table 1: Comparison of ⁶⁴Cu Radiolabeling Efficiency
| Chelator Conjugate | Antibody | Radiolabeling Conditions | Radiochemical Yield (RCY) | Reference |
| This compound | Trastuzumab | Room Temperature, < 30 min | > 95% | [1][2] |
| p-SCN-Bn-PCTA | Trastuzumab | Room Temperature, < 30 min | > 95% | [1][2] |
| p-SCN-Bn-DOTA | Trastuzumab | Room Temperature, 2 h | 88% | [1][2] |
| p-SCN-Bn-NOTA | Rituximab (B1143277) | Room Temperature, Dilute | 95% | [3][4][5] |
| Sar-CO₂H | Rituximab | Room Temperature | 98% | [3][4][5] |
| DTPA Derivatives | Rituximab | - | Poor | [3][4][5] |
In Vitro and In Vivo Stability
The stability of the radioimmunoconjugate in biological environments is paramount to ensure that the radionuclide remains chelated and is delivered to the target site, minimizing off-target radiation exposure. Macrocyclic chelators, including this compound, have demonstrated excellent in vitro stability in serum. When conjugated to rituximab and labeled with ⁶⁴Cu, macrocyclic chelators showed less than 6% dissociation of the radioisotope over 48 hours in serum at 37°C.[3][4][5] In contrast, radioimmunoconjugates synthesized with DTPA derivatives exhibited poor serum stability.[3][4][5]
Specifically, ⁶⁴Cu-oxo-DO3A-trastuzumab was found to be more stable in serum than ⁶⁴Cu-DOTA-trastuzumab, with over 95% of the conjugate remaining intact at 24 hours and approximately 80% at 48 hours, compared to 54% and 26% for the DOTA conjugate, respectively.[1][4]
Table 2: In Vitro Serum Stability of ⁶⁴Cu-labeled Trastuzumab Conjugates
| Radioimmunoconjugate | % Intact at 24h | % Intact at 48h | Reference |
| ⁶⁴Cu-oxo-DO3A-trastuzumab | > 95% | ~80% | [1][4] |
| ⁶⁴Cu-PCTA-trastuzumab | > 95% | ~80% | [1][4] |
| ⁶⁴Cu-DOTA-trastuzumab | 54% | 26% | [1][4] |
In vivo studies in mice bearing HER2/neu-positive tumors revealed that ⁶⁴Cu-oxo-DO3A-trastuzumab had higher tumor uptake at 24 hours compared to ⁶⁴Cu-DOTA-trastuzumab, leading to better tumor-to-background ratios and improved PET imaging quality.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are compiled experimental protocols for key procedures involving this compound.
Antibody Conjugation with this compound
This protocol outlines the steps for conjugating the bifunctional chelator this compound to a monoclonal antibody (mAb) such as trastuzumab or rituximab.
-
Antibody Preparation: The antibody is first buffer-exchanged into a carbonate/bicarbonate buffer (0.1 M, pH 9.0) using a desalting column (e.g., PD-10). This step is crucial to remove any amine-containing buffers (like Tris) that would compete with the antibody for reaction with the isothiocyanate group of the chelator.
-
Conjugation Reaction: The bifunctional chelator, this compound, is dissolved in a minimal amount of DMSO and added to the antibody solution. A molar excess of the chelator to the antibody (typically a 10- to 50-fold molar excess) is used. The reaction mixture is incubated at 37°C for 30 minutes with gentle mixing.
-
Purification: The resulting immunoconjugate is purified from the excess, unreacted chelator using a desalting column, eluting with a suitable buffer for storage and subsequent radiolabeling (e.g., 0.1 M sodium acetate, pH 6.5).
-
Characterization: The number of chelators conjugated per antibody molecule can be determined using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay with a known amount of non-radioactive metal.
⁶⁴Cu Radiolabeling of oxo-DO3A-Antibody Conjugate
This protocol describes the radiolabeling of the prepared immunoconjugate with ⁶⁴Cu.
-
Reaction Setup: In a sterile, metal-free microcentrifuge tube, ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5) is added.
-
Radiolabeling: The oxo-DO3A-conjugated antibody is added to the ⁶⁴CuCl₂ solution. The reaction is allowed to proceed at room temperature for 30 minutes.
-
Quenching and Purification: To scavenge any unchelated ⁶⁴Cu, a small amount of a strong chelator like DTPA or EDTA can be added. The radiolabeled antibody is then purified from free ⁶⁴Cu and small molecular weight complexes using a desalting column (e.g., PD-10) equilibrated with a formulation buffer (e.g., saline).
-
Quality Control: The radiochemical purity of the final product is determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
In Vitro Serum Stability Assay
This protocol details the procedure to assess the stability of the radioimmunoconjugate in serum.
-
Incubation: The purified ⁶⁴Cu-labeled immunoconjugate is added to fresh human or mouse serum to a final concentration of approximately 1 mg/mL.
-
Time Points: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: The stability of the radioimmunoconjugate in the serum samples is analyzed by size exclusion HPLC or ITLC to determine the percentage of ⁶⁴Cu that remains bound to the antibody.
Visualization of Workflows
Graphical representations of experimental workflows can provide a clear and concise understanding of the processes involved.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo evaluation of pretargeted 64Cu for tumor imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling p-SCN-Bn-oxo-DO3A
Essential Safety and Handling Guide for p-SCN-Bn-oxo-DO3A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of the bifunctional chelator this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the presence of the isothiocyanate functional group, this compound is likely to be toxic and an irritant.[2] Strict adherence to PPE protocols is mandatory to prevent exposure.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood with appropriate exhaust ventilation.[2][4][5]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[2][4][5]
Personal Protective Equipment (PPE) Summary:
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Safety goggles and face shield | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] A face shield should be used when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling isothiocyanates.[2] Inspect gloves for any signs of degradation before use and change them frequently.[2] |
| Body | Laboratory coat and chemical apron | A flame-retardant and chemical-resistant lab coat should be worn at all times. For larger quantities or when splashing is a risk, a chemical-resistant apron is also advised.[2] |
| Respiratory | NIOSH/MSHA approved respirator | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH/MSHA approved respirator should be worn.[4][6][7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[4] |
Experimental Protocol: Safe Handling and Disposal
1. Preparation:
-
Before handling, ensure all required PPE is donned correctly.
-
Prepare the work area inside the chemical fume hood by lining the surface with absorbent, disposable bench paper.[2]
-
Have all necessary equipment, reagents, and labeled waste containers ready to minimize handling time.
2. Handling:
-
Carefully dispense the required amount of this compound, avoiding the creation of dust or aerosols.[2][3]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[3][4]
3. Decontamination:
-
After handling, decontaminate all equipment and the work surface.
-
Remove and dispose of contaminated PPE in a designated hazardous waste container.[2]
4. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[2]
-
Liquid Waste: Collect in a clearly labeled, sealed, and appropriate hazardous waste container.[2]
-
Solid Waste: Contaminated materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste bag or container.[2]
-
Dispose of all waste in accordance with local, state, and federal regulations.[3]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
Workflow for Safe Handling of this compound
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. macrocyclics.com [macrocyclics.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. foodb.ca [foodb.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
